Nocarimidazole A
Description
This compound has been reported in Nocardiopsis with data available.
from a marine-derived Actinomycete of the Genus Nocardiopsis; structure in first source
Structure
3D Structure
Properties
CAS No. |
1818218-33-5 |
|---|---|
Molecular Formula |
C13H23N3O |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
1-(4-amino-1H-imidazol-5-yl)-8-methylnonan-1-one |
InChI |
InChI=1S/C13H23N3O/c1-10(2)7-5-3-4-6-8-11(17)12-13(14)16-9-15-12/h9-10H,3-8,14H2,1-2H3,(H,15,16) |
InChI Key |
WMNFVUHNJUDHER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCC(=O)C1=C(N=CN1)N |
Origin of Product |
United States |
Foundational & Exploratory
Nocarimidazole A: A Technical Guide to its Discovery, Isolation, and Characterization from Nocardiopsis sp.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nocarimidazole A is a novel 4-aminoimidazole alkaloid discovered from a marine-derived actinomycete, Nocardiopsis sp. (strain CNQ115).[1][2][3] This technical guide provides an in-depth overview of the discovery, isolation, structure elucidation, and biological activity of this compound, presenting the key data and experimental protocols in a structured format for researchers in natural product chemistry and drug discovery. The compound possesses a rare 4-aminoimidazole ring coupled with a conjugated carbonyl side chain, making it a subject of interest for further investigation.[1][2]
Discovery and Source Organism
This compound was isolated from the marine actinomycete Nocardiopsis sp. strain CNQ115. This strain was obtained from marine sediments collected off the coast of Southern California. The genus Nocardiopsis is a known producer of diverse and bioactive secondary metabolites.
Experimental Protocols
Fermentation of Nocardiopsis sp. CNQ115
The experimental workflow for the fermentation of Nocardiopsis sp. CNQ115 is outlined below.
Caption: Fermentation workflow for Nocardiopsis sp. CNQ115.
The producing strain, Nocardiopsis sp. CNQ115, was cultured in a two-stage fermentation process. A seed culture was initiated in 100 mL of YPG medium (yeast extract 4 g/L, peptone 4 g/L, glucose 10 g/L, in seawater) and incubated at 27 °C with shaking at 200 rpm for 3 days. This seed culture was then used to inoculate a 20 L production culture in the same medium, which was incubated for 7 days under the same conditions.
Extraction and Isolation of this compound
The isolation of this compound from the culture broth involved a multi-step extraction and chromatographic purification process.
Caption: Extraction and isolation workflow for this compound.
The 20 L culture broth was subjected to solid-phase extraction using Amberlite XAD-7 resin. The resin was washed with water and then eluted with acetone. The resulting acetone extract was dried to yield a crude extract. This crude extract was then partitioned between ethyl acetate (EtOAc) and water. The bioactive EtOAc fraction was subjected to silica gel column chromatography using a dichloromethane-methanol (DCM/MeOH) gradient. The fraction containing this compound was further purified by reversed-phase high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water gradient to yield the pure compound.
Structure Elucidation
The planar structure of this compound was determined by a combination of spectroscopic techniques, primarily High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Workflow for the structure elucidation of this compound.
High-resolution mass spectrometry established the molecular formula of this compound as C13H23N3O. Extensive 1D and 2D NMR experiments, including ¹H, ¹³C, COSY, HMQC, and HMBC, were used to assemble the final planar structure.
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₂₃N₃O |
| Appearance | White, amorphous solid |
| HRESIMS [M+H]⁺ | m/z 238.1914 (calcd for C₁₃H₂₄N₃O, 238.1919) |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |
| 2 | 140.0 | 7.37, s |
| 4 | 145.4 | - |
| 5 | 107.0 | - |
| 6 | 189.9 | - |
| 7 | 37.0 | 2.45, t (7.5) |
| 8 | 25.8 | 1.55, m |
| 9 | 29.3 | 1.25, m |
| 10 | 22.6 | 1.25, m |
| 11 | 31.8 | 1.25, m |
| 12 | 14.0 | 0.87, t (7.0) |
| 13 | - | - |
| 14 | - | - |
| 15 | - | - |
| 16 | - | - |
| NH₂ | - | 4.80, br s |
Note: The original publication should be consulted for the complete assignment of all proton and carbon signals, as some are reported as overlapping multiplets.
Biological Activity
This compound was evaluated for its antimicrobial properties and showed weak activity against Gram-positive bacteria.
Table 3: Antimicrobial Activity of this compound
| Test Organism | MIC (μg/mL) |
| Bacillus subtilis | 64 |
| Staphylococcus epidermidis | 64 |
Signaling Pathways and Mechanism of Action
As of the current literature, there is no published data on the specific signaling pathways modulated by this compound or its detailed mechanism of action. Further research is required to elucidate its biological targets and cellular effects.
Conclusion
This compound represents a novel addition to the growing class of imidazole-containing natural products. This guide has provided a comprehensive summary of its discovery, the detailed protocols for its isolation from Nocardiopsis sp. CNQ115, and its structural characterization. The presented data and workflows offer a valuable resource for researchers interested in the further study and potential development of this marine-derived alkaloid. Future investigations are warranted to explore its full therapeutic potential and unravel its mechanism of action.
References
The Architecture of an Unusual Alkaloid: A Technical Guide to the Biosynthesis of Nocarimidazole A in Marine Actinomycetes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nocarimidazole A, a 4-aminoimidazole alkaloid isolated from the marine actinomycete Nocardiopsis sp. CNQ115, represents a class of microbial secondary metabolites with potential pharmacological applications. Understanding its biosynthesis is crucial for bioengineering and the production of novel derivatives. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, based on the elucidation of the biosynthetic machinery for the closely related 4-acyl-5-aminoimidazole alkaloids (AAIAs). We detail the key enzymatic steps, the genetic architecture of the responsible biosynthetic gene cluster, and the experimental methodologies employed in its characterization. This document serves as a foundational resource for researchers in natural product biosynthesis, synthetic biology, and drug discovery.
Introduction
Marine actinomycetes are a prolific source of structurally diverse and biologically active natural products. Among these, this compound, first isolated from Nocardiopsis sp. (strain CNQ115) found in marine sediments, features a rare 4-aminoimidazole scaffold coupled with a conjugated carbonyl side chain. While the structure and initial biological activities of Nocarimidazoles have been described, the genetic and enzymatic basis of their formation has only recently been illuminated through studies on analogous compounds. This guide synthesizes the current understanding of the biosynthetic pathway of this compound, drawing heavily on the characterized biosynthesis of streptimidazoles and Nocarimidazole C from Streptomyces species.
The this compound Biosynthetic Gene Cluster: A Homologous Perspective
Direct genomic information for Nocardiopsis sp. CNQ115 and the specific this compound (nim) gene cluster is not yet publicly available. However, the identification and characterization of the biosynthetic gene cluster for streptimidazoles (smz) provides a robust model for the biosynthesis of this compound and other AAIAs. The smz cluster encodes the minimal enzymatic machinery required for the synthesis of the 4-acyl-5-aminoimidazole core structure.
The core set of genes essential for this process are:
-
smzB : Encodes a novel Friedel-Crafts acyltransferase (FCase), a key enzyme responsible for the C-C bond formation.
-
smzC : Encodes a hydrolase that cleaves the N-glycosidic bond of an intermediate.
-
smzE : Encodes a ligase that activates the fatty acyl group.
-
smzF : Encodes an acyl carrier protein (ACP) that shuttles the activated fatty acyl group.
It is highly probable that a homologous gene cluster, herein tentatively designated as nim, exists in Nocardiopsis sp. CNQ115 and governs the biosynthesis of this compound.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to proceed through a series of enzymatic reactions, starting from a primary metabolic intermediate and a fatty acid precursor. The pathway can be dissected into four key stages:
Stage 1: Precursor Provision
The imidazole ring of this compound is derived from 5-aminoimidazole ribonucleotide (AIR) , an intermediate in the de novo purine biosynthesis pathway. The fatty acyl side chain is derived from fatty acid metabolism.
Stage 2: Acyl Chain Activation and Transfer
The biosynthesis is initiated by the activation of a specific fatty acyl-CoA to a fatty acyl-AMP by the ligase, SmzE. This activated acyl group is then transferred to the acyl carrier protein, SmzF.
Stage 3: C-Acylation of AIR
The acyl-SmzF then delivers the fatty acyl chain to the novel Friedel-Crafts acyltransferase, SmzB. This enzyme catalyzes the key C-C bond-forming step: a Friedel-Crafts acylation of AIR at the C4 position of the imidazole ring, forming a 4-acyl-5-aminoimidazole ribonucleotide intermediate.
Stage 4: Hydrolysis
Finally, the hydrolase SmzC catalyzes the cleavage of the N-glycosidic bond, releasing the free base, this compound.
A diagrammatic representation of this proposed pathway is provided below.
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Nocarimidazole A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nocarimidazole A is a naturally occurring 4-aminoimidazole alkaloid first isolated from the marine-derived actinomycete, Nocardiopsis sp. (strain CNQ115)[1][2]. As a member of the growing class of alkanoylimidazole natural products, which includes related compounds such as Nocarimidazoles B, C, and D, this compound has garnered interest within the scientific community. These compounds are characterized by a 4-aminoimidazole ring linked to a carbonyl side chain[1][3]. This technical guide provides a comprehensive overview of the chemical structure and stereochemical aspects of this compound, presenting key data in a structured format and detailing the experimental protocols used for its characterization.
Chemical Structure
The chemical structure of this compound was elucidated through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry[1].
Spectroscopic Data
The structural assignment of this compound was based on the interpretation of its 1H and 13C NMR data, in addition to 2D NMR experiments such as COSY, HSQC, and HMBC. The key quantitative NMR data are summarized in the table below.
Table 1: 1H and 13C NMR Spectroscopic Data for this compound
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |
| 2 | 136.1 | 7.80, s |
| 4 | 148.4 | - |
| 5 | 114.7 | - |
| 6 | 190.9 | - |
| 7 | 39.4 | 2.84, t (7.7) |
| 8 | 29.1 | 1.68, m |
| 9 | 29.5 | 1.23, m |
| 10 | 29.3 | 1.07, m |
| 11 | 22.8 | 1.23, m |
| 12 | 31.9 | 1.23, m |
| 13 | 28.2 | 1.47, m |
| 14 | 22.8 | 0.82, d (6.6) |
| 15 | 22.8 | 0.82, d (6.6) |
| 16 | - | - |
Note: NMR data were assigned based on interpretation of 1D and 2D NMR spectra. The numbering of the carbon chain follows standard chemical nomenclature.
Stereochemistry
The alkanoyl side chain of this compound contains a chiral center, leading to the possibility of stereoisomers. The stereochemistry of related compounds has been investigated, providing context for this compound. For instance, Nocarimidazole B has been identified as the pure (S)-enantiomer, while Nocarimidazole C exists as a racemic mixture.
For this compound, the absolute configuration of the stereocenter at C-13 of its iso-nonanoyl side chain remains to be definitively determined. While analytical methods were applied, the results were not conclusive. Further investigation, potentially involving chiral synthesis or more advanced spectroscopic techniques like Vibrational Circular Dichroism (VCD), would be required to unambiguously assign the absolute configuration as either (R) or (S), or to confirm if it exists as a racemic mixture. At present, no specific optical rotation value for this compound has been reported in the literature.
Experimental Protocols
Isolation of this compound
The following protocol outlines the general procedure for the isolation of this compound from Nocardiopsis sp. (strain CNQ115) as described in the literature.
1. Fermentation:
-
The marine-derived actinomycete Nocardiopsis sp. (strain CNQ115) is cultured in a suitable liquid medium.
-
The culture is incubated under appropriate conditions of temperature and agitation to promote the production of secondary metabolites.
2. Extraction:
-
The whole culture broth is extracted with an organic solvent, typically ethyl acetate (EtOAc).
-
The organic extract is then concentrated under reduced pressure to yield a crude extract.
3. Fractionation and Purification:
-
The crude extract is subjected to fractionation using a chromatographic technique, such as vacuum liquid chromatography (VLC) over silica gel.
-
Fractions are eluted with a gradient of solvents of increasing polarity.
-
Fractions containing the target compound are identified by thin-layer chromatography (TLC) or other analytical methods.
-
Final purification is achieved using reversed-phase high-performance liquid chromatography (HPLC) to yield pure this compound.
The workflow for the isolation and purification of this compound can be visualized as follows:
Structure Elucidation
The determination of the chemical structure of this compound involves a logical progression of analytical techniques.
Conclusion
This compound represents an intriguing example of a marine-derived 4-aminoimidazole alkaloid. Its chemical structure has been successfully elucidated through modern spectroscopic methods. However, the definitive assignment of its absolute stereochemistry remains an open area for future research. This technical guide provides a consolidated resource for researchers interested in the chemistry and potential applications of this and related natural products. The detailed data and protocols presented herein are intended to facilitate further investigation into the synthesis, biological activity, and therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Marine Rare Actinomycetes: A Promising Source of Structurally Diverse and Unique Novel Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nocarimidazoles C and D, antimicrobial alkanoylimidazoles from a coral-derived actinomycete Kocuria sp.: application of 1JC,H coupling constants for the unequivocal determination of substituted imidazoles and stereochemical diversity of anteisoalkyl chains in microbial metabolites - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Nocarimidazole A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data and experimental protocols used for the characterization of Nocarimidazole A, a 4-aminoimidazole alkaloid. The information presented here is compiled from the primary literature describing its isolation and structural elucidation, offering a core resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Introduction
This compound is a microbial secondary metabolite first isolated from a marine-derived actinomycete, Nocardiopsis sp. (strain CNQ115)[1]. It belongs to a rare class of natural products characterized by a 4-aminoimidazole ring linked to an alkanoyl side chain[1][2]. The structural elucidation of this compound was accomplished through a combination of mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy[1]. This guide summarizes the key spectroscopic data and methodologies crucial for its identification and characterization.
Mass Spectrometry Data
High-resolution electrospray ionization mass spectrometry (HRESIMS) was pivotal in determining the molecular formula of this compound.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Observed Value | Calculated Value |
| Molecular Formula | C₁₃H₂₃N₃O | |
| Ion | [M+H]⁺ | |
| m/z | 238.1918 | 238.1919 |
Data sourced from Leutou et al., 2015[1].
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
The planar structure of this compound was determined by comprehensive NMR analysis. The ¹H and ¹³C NMR chemical shifts, recorded in CDCl₃ at 500 MHz and 125 MHz respectively, are detailed below.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | δC (ppm), Type | δH (ppm), mult. (J in Hz) |
| 2 | 134.7, CH | 7.42, s |
| 4 | 114.7, C | |
| 5 | 145.0, C | |
| 6 | 190.9, C | |
| 7 | 42.1, CH₂ | 2.76, t (7.5) |
| 8 | 24.5, CH₂ | 1.61, m |
| 9 | 32.0, CH₂ | 1.26, m |
| 10 | 29.5, CH₂ | 1.26, m |
| 11 | 29.2, CH₂ | 1.26, m |
| 12 | 22.8, CH₂ | 1.26, m |
| 13 | 14.2, CH₃ | 0.88, t (7.0) |
Data sourced from Leutou et al., 2015.
Experimental Protocols
The following sections detail the methodologies employed for the isolation and spectroscopic analysis of this compound.
General Experimental Procedures
NMR spectra were acquired on a Varian Inova spectrometer, operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei. The residual solvent signals of CDCl₃ (δH 7.24 and δC 77.0) were used as internal references. High-resolution mass spectra were obtained using a JEOL JMS-AX505WA mass spectrometer.
Fermentation and Extraction
The actinomycete strain Nocardiopsis sp. (CNQ115) was cultured in a seawater-based medium at 27 °C with shaking at 200 rpm. After a 7-day incubation period, the culture broth was extracted with ethyl acetate (EtOAc). The organic extract was then evaporated to dryness to yield the crude extract for further purification.
Isolation of this compound
The crude extract was subjected to chromatographic separation. The final purification of this compound was achieved using reversed-phase high-performance liquid chromatography (HPLC) on a Phenomenex Luna C18 column (250 × 10.0 mm, 5 μm). The separation was performed using an isocratic solvent system of 45% acetonitrile (CH₃CN) in H₂O to afford pure this compound.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the isolation and characterization of this compound.
Caption: Workflow for the isolation and structural characterization of this compound.
References
Nocarimidazole A: Unraveling the Putative Mechanism of Action of a Marine-Derived Alkaloid
A Technical Overview for the Scientific Community
Introduction
Nocarimidazole A is a 4-aminoimidazole alkaloid first isolated from a marine-derived actinomycete of the genus Nocardiopsis. As a member of the growing class of imidazole-containing natural products, this compound has garnered interest for its biological activities. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's putative mechanism of action, drawing from available data on its biological effects and the broader context of related imidazole compounds. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of novel marine natural products.
Chemical Structure and Isolation
Nocarimidazoles A and B were first identified and isolated from the chemical investigation of a marine-derived actinomycete, Nocardiopsis sp. (strain CNQ115), found in marine sediments off the coast of Southern California.[1] The structures of these compounds, characterized by a 4-aminoimidazole ring linked to a conjugated carbonyl side chain, were determined through NMR spectroscopy and methylation experiments.[1] This structural motif is relatively rare among microbial secondary metabolites, highlighting the novelty of the nocarimidazole family.[1]
Putative Mechanism of Action: A Knowledge Gap
Extensive literature searches reveal a significant gap in the understanding of the specific mechanism of action of this compound. To date, no dedicated studies have been published that elucidate its molecular targets, the signaling pathways it may modulate, or the precise biochemical interactions that lead to its observed biological effects.
Initial considerations might draw parallels to the well-studied nitroimidazole class of compounds, which typically exert their effects through reductive activation to form reactive radical species that can damage DNA and other macromolecules.[2][3] However, this compound is a 4-aminoimidazole and lacks the critical nitro group, rendering this mechanism unlikely.
The broader family of imidazole-containing compounds exhibits a wide array of biological activities, acting through diverse mechanisms. These include, but are not limited to, the inhibition of tubulin polymerization, modulation of kinase activity, and interference with DNA synthesis. While it is plausible that this compound could operate through one of these or other mechanisms, there is currently no direct experimental evidence to support any specific hypothesis. Further research, including target identification studies, is imperative to unravel its mode of action.
Biological Activities of Nocarimidazoles
While the specific mechanism of this compound remains elusive, preliminary studies have demonstrated its biological activity, primarily in the realms of antimicrobial and cytotoxic effects.
Antimicrobial Activity
Nocarimidazoles, as a class, have shown moderate antimicrobial activity. Specifically, Nocarimidazoles C and D, close structural analogs of this compound, were found to be active against Gram-positive bacteria and fungi, with Minimum Inhibitory Concentrations (MICs) in the range of 6.25–25 μg/mL.
Table 1: Antimicrobial Activity of Nocarimidazoles C and D
| Microorganism | MIC (μg/mL) |
| Gram-positive bacteria | 6.25–25 |
| Fungi | 6.25–25 |
Data extracted from studies on Nocarimidazoles C and D, as specific data for this compound was not available.
Cytotoxic Activity
The cytotoxicity of nocarimidazoles has also been evaluated. In a study on Nocarimidazoles C and D, cytotoxicity was examined against P388 murine leukemia cells. While the specific IC50 values were not detailed in the available abstracts, the investigation into their cytotoxicity suggests a potential for anti-cancer applications. However, dedicated studies on the effect of this compound on various cancer cell lines are lacking.
Experimental Protocols: A General Framework
Given the absence of specific mechanistic studies on this compound, this section outlines a generalized experimental workflow for the isolation and initial biological screening of novel natural products, based on the methodologies described in the isolation of nocarimidazoles.
Isolation and Purification of Nocarimidazoles
-
Fermentation: The Nocardiopsis sp. strain is cultured in a suitable broth medium to encourage the production of secondary metabolites.
-
Extraction: The culture broth is extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques, including column chromatography and High-Performance Liquid Chromatography (HPLC), to separate and purify the individual compounds.
-
Structure Elucidation: The chemical structures of the purified compounds are determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound (e.g., this compound) is serially diluted in a 96-well microtiter plate containing growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for microbial growth.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Visualizations: Experimental Workflow
The following diagram illustrates a generalized workflow for the discovery and initial characterization of bioactive natural products like this compound.
References
- 1. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Product Potential of the Genus Nocardiopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines [mdpi.com]
The Biological Activity Spectrum of Nocarimidazole A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nocarimidazole A, a member of the alkanoylimidazole class of natural products, has demonstrated notable biological activity, primarily as an antimicrobial agent. This technical guide provides a comprehensive overview of the known biological activities of this compound, including quantitative data, detailed experimental protocols for its evaluation, and a proposed, hypothetical mechanism of action to stimulate further research. The information is intended to serve as a foundational resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development who are interested in the therapeutic potential of this marine-derived compound.
Introduction
This compound is a 4-aminoimidazole alkaloid first isolated from a marine-derived actinomycete of the genus Nocardiopsis.[1] Structurally, it possesses a 4-aminoimidazole ring conjugated to a carbonyl side chain, a feature that is relatively rare among microbial secondary metabolites.[1] Subsequent studies have led to the isolation of related compounds, such as Nocarimidazoles B, C, and D, from marine actinomycetes like Kocuria sp.[2][3] The primary biological activity reported for this compound and its analogs is their antimicrobial effect against a range of Gram-positive bacteria and fungi.[2] This guide synthesizes the available data on this compound's bioactivity, presents relevant experimental methodologies, and explores potential avenues for future investigation into its mechanism of action.
Quantitative Biological Activity Data
The antimicrobial activity of this compound has been quantified using Minimum Inhibitory Concentration (MIC) assays. The following table summarizes the reported MIC values for this compound and its related compounds against various microbial strains.
| Compound | Test Organism | Type | MIC (µg/mL) | Reference |
| This compound | Kocuria rhizophila | Gram-positive bacterium | 6.25-12.5 | |
| This compound | Staphylococcus aureus | Gram-positive bacterium | 6.25-12.5 | |
| This compound | Escherichia coli | Gram-negative bacterium | Inactive | |
| This compound | Rhizobium radiobacter | Gram-negative bacterium | Inactive | |
| This compound | Candida albicans | Yeast | 6.25-25 | |
| This compound | Glomerella cingulata | Fungus | 6.25-25 | |
| This compound | Trichophyton rubrum | Fungus | 6.25-25 | |
| Nocarimidazole B | Kocuria rhizophila | Gram-positive bacterium | 6.25-12.5 | |
| Nocarimidazole B | Staphylococcus aureus | Gram-positive bacterium | 6.25-12.5 | |
| Nocarimidazole B | Candida albicans | Yeast | 6.25-25 | |
| Nocarimidazole B | Glomerella cingulata | Fungus | 6.25-25 | |
| Nocarimidazole B | Trichophyton rubrum | Fungus | 6.25-25 | |
| Nocarimidazole C | Kocuria rhizophila | Gram-positive bacterium | 6.25-12.5 | |
| Nocarimidazole C | Staphylococcus aureus | Gram-positive bacterium | 6.25-12.5 | |
| Nocarimidazole C | Candida albicans | Yeast | 6.25-25 | |
| Nocarimidazole C | Glomerella cingulata | Fungus | 6.25-25 | |
| Nocarimidazole C | Trichophyton rubrum | Fungus | 6.25-25 | |
| Nocarimidazole D | Kocuria rhizophila | Gram-positive bacterium | 6.25-12.5 | |
| Nocarimidazole D | Staphylococcus aureus | Gram-positive bacterium | 6.25-12.5 | |
| Nocarimidazole D | Candida albicans | Yeast | 6.25-25 | |
| Nocarimidazole D | Glomerella cingulata | Fungus | 6.25-25 | |
| Nocarimidazole D | Trichophyton rubrum | Fungus | 6.25-25 |
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.
Materials:
-
96-well microtiter plates
-
Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Microbial inoculum, adjusted to a 0.5 McFarland standard
-
Resazurin solution (as a viability indicator, optional)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Microtiter Plates: Aseptically add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the this compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This creates a concentration gradient of the compound.
-
Inoculation: Prepare a microbial suspension adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Add 10 µL of the diluted inoculum to each well.
-
Controls: Include a positive control (broth and inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring absorbance with a microplate reader. Alternatively, a viability indicator like resazurin can be added, where a color change indicates metabolic activity (growth).
References
- 1. Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro genotoxicity of nitroimidazoles as a tool in the search of new trypanocidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nocarimidazoles C and D, antimicrobial alkanoylimidazoles from a coral-derived actinomycete Kocuria sp.: application of 1 J C,H coupling constants for the unequivocal determination of substituted imidazoles and stereochemical diversity of anteisoalkyl chains in microbial metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Nocarimidazole A: A Novel 4-Aminoimidazole Alkaloid with Antimicrobial Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Nocarimidazole A is a novel, naturally occurring 4-aminoimidazole alkaloid first isolated from a marine-derived actinomycete, Nocardiopsis sp.[1]. This compound, along with its congener Nocarimidazole B, possesses a unique chemical structure featuring a 4-aminoimidazole ring linked to a conjugated carbonyl side chain, a rare motif among microbial secondary metabolites[1]. Subsequent research has also led to the isolation of this compound from a coral-derived actinomycete, Kocuria sp.[2]. Exhibiting notable antimicrobial activity, particularly against Gram-positive bacteria and fungi, this compound has emerged as a promising candidate for further investigation in the development of new anti-infective agents. This technical guide provides a comprehensive overview of this compound, including its discovery, chemical properties, biological activity, and detailed experimental protocols for its isolation and characterization.
Chemical Structure and Properties
This compound is characterized by a core 4-aminoimidazole ring substituted with an alkanoyl side chain. The chemical structure was elucidated through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and mass spectrometry[1].
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₃N₃O | [1] |
| Appearance | White, amorphous solid | |
| UV (MeOH) λmax (log ε) | 246 (1.83), 290 (2.34) nm |
Biological Activity
This compound has demonstrated significant antimicrobial activity against a range of microorganisms. Its efficacy is particularly pronounced against Gram-positive bacteria and various fungal strains. The minimum inhibitory concentration (MIC) values from antimicrobial assays are summarized below.
Table 2: Antimicrobial Activity of this compound (MIC in μg/mL)
| Test Organism | This compound | Nocarimidazole B | Nocarimidazole C | Nocarimidazole D |
| Gram-positive Bacteria | ||||
| Kocuria rhizophila | 12.5 | 12.5 | 12.5 | 6.25 |
| Staphylococcus aureus | 12.5 | 12.5 | 12.5 | 6.25 |
| Gram-negative Bacteria | ||||
| Escherichia coli | >50 | >50 | >50 | >50 |
| Rhizobium radiobacter | >50 | >50 | >50 | >50 |
| Yeast | ||||
| Candida albicans | 12.5 | 25 | 12.5 | 6.25 |
| Fungi | ||||
| Glomerella cingulata | 12.5 | 25 | 12.5 | 6.25 |
| Trichophyton rubrum | 12.5 | 12.5 | 6.25 | 6.25 |
Data sourced from.
Mechanism of Action
The precise mechanism of action for this compound has not yet been fully elucidated. However, the imidazole core is a common feature in many bioactive compounds with diverse mechanisms. For instance, nitroimidazoles, a class of synthetic antibiotics, are known to function as prodrugs that, upon reduction of the nitro group within anaerobic microbes, generate reactive nitrogen species that damage DNA and other macromolecules. While this compound is not a nitroimidazole, its 4-aminoimidazole scaffold may interact with various cellular targets. Further research, including target identification and pathway analysis, is required to delineate the specific molecular mechanisms underlying its antimicrobial effects.
Experimental Protocols
Isolation and Purification of this compound from Kocuria sp.
The following protocol details the fermentation, extraction, and purification of this compound from the coral-derived actinomycete Kocuria sp. T35-5.
1. Fermentation:
-
A seed culture of Kocuria sp. T35-5 is prepared by inoculating a suitable medium and incubating at 30°C on a rotary shaker at 200 rpm for two days.
-
The seed culture is then used to inoculate a larger production medium (A11M seawater medium) and incubated for five days at 30°C.
2. Extraction:
-
The culture broth is extracted with an equal volume of 1-butanol.
-
The mixture is shaken vigorously and then centrifuged to separate the organic and aqueous layers.
-
The organic layer, containing the secondary metabolites, is collected and concentrated under reduced pressure to yield a crude extract.
3. Chromatographic Purification:
-
The crude extract is subjected to silica gel column chromatography using a step gradient of chloroform and methanol to fractionate the components.
-
Fractions containing this compound are identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis.
-
Final purification is achieved by preparative reversed-phase HPLC (Cosmosil AR-II column) with an isocratic elution of acetonitrile and 0.1% formic acid in water to yield pure this compound.
Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound is typically determined using a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
1. Preparation of Inoculum:
-
Bacterial and fungal strains are cultured on appropriate agar plates.
-
A suspension of the microorganism is prepared in a suitable broth and its turbidity is adjusted to a 0.5 McFarland standard.
2. Assay Procedure:
-
The test compound (this compound) is serially diluted in the appropriate broth in a 96-well microtiter plate.
-
The standardized inoculum is added to each well.
-
The plates are incubated at the optimal temperature for the growth of the specific microorganism (e.g., 37°C for bacteria, 28°C for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
The following diagrams illustrate the general workflow for the discovery and characterization of this compound.
Caption: Workflow for the discovery, isolation, and characterization of this compound.
Conclusion
This compound represents a novel addition to the family of 4-aminoimidazole alkaloids with demonstrated antimicrobial properties. Its unique structure and biological activity make it a compelling subject for further research in the quest for new therapeutic agents. The detailed protocols provided in this guide offer a foundation for researchers to further investigate its potential. Future studies should focus on elucidating its mechanism of action, exploring its structure-activity relationships through the synthesis of analogues, and evaluating its efficacy and safety in preclinical models. These efforts will be crucial in determining the potential of this compound as a lead compound in drug development programs.
References
- 1. Nocarimidazoles C and D, antimicrobial alkanoylimidazoles from a coral-derived actinomycete Kocuria sp.: application of 1JC,H coupling constants for the unequivocal determination of substituted imidazoles and stereochemical diversity of anteisoalkyl chains in microbial metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nocarimidazoles C and D, antimicrobial alkanoylimidazoles from a coral-derived actinomycete Kocuria sp.: application of 1 J C,H coupling constants for the unequivocal determination of substituted imidazoles and stereochemical diversity of anteisoalkyl chains in microbial metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Nocarimidazole A: A Technical Guide to its Natural Origin and Ecological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nocarimidazole A, a member of the 4-aminoimidazole alkaloid class of natural products, has emerged as a molecule of interest due to its antimicrobial properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its natural origin, biosynthesis, and ecological role. Quantitative data on its biological activity are presented, along with detailed experimental protocols for its study. Furthermore, this guide includes visualizations of the biosynthetic pathway and a representative experimental workflow to facilitate a deeper understanding for researchers in natural product chemistry, microbiology, and drug discovery.
Natural Origin and Producers
This compound is a secondary metabolite produced by marine actinomycetes. To date, its production has been identified in two distinct genera:
-
Nocardiopsis sp.: The initial discovery of this compound was from a marine-derived actinomycete, identified as Nocardiopsis sp. (strain CNQ115), isolated from marine sediments off the coast of Southern California.[1][2][3][4] This genus is known for its ecological versatility and its capacity to produce a wide array of bioactive compounds, including antimicrobial and anticancer agents.[5] The production of such metabolites is considered an adaptation to survive in diverse and often competitive environments.
-
Kocuria sp.: this compound has also been isolated from a coral-derived actinomycete of the genus Kocuria. Members of this genus are found in various environmental niches and are increasingly recognized as producers of bioactive secondary metabolites. Their role as endophytes in marine organisms suggests a symbiotic relationship where the production of compounds like this compound may contribute to the host's defense.
Biosynthesis of this compound
The biosynthesis of 4-acyl-5-aminoimidazole alkaloids (AAIAs), the class of compounds to which this compound belongs, has been recently elucidated. The process involves a dedicated gene cluster (smz) and a novel enzymatic cascade.
A key step in the biosynthesis is a Friedel-Crafts acylation reaction catalyzed by a novel acyltransferase, SmzB. This enzyme facilitates the C-C bond formation between a fatty acyl group and 5-aminoimidazole ribonucleotide (AIR), a precursor in purine biosynthesis. The pathway proceeds as follows:
-
Fatty Acid Activation: A ligase, SmzE, activates a fatty acyl group which is then transferred to an acyl carrier protein (ACP), holo-SmzF.
-
Acyl Group Transfer: The acyl group is transferred to a key cysteine residue (Cys49) on the Friedel-Crafts acyltransferase, SmzB.
-
Friedel-Crafts Acylation: SmzB catalyzes the acylation of 5-aminoimidazole ribonucleotide (AIR) with the activated acyl group, forming the core structure of the AAIAnucleotide.
-
Hydrolysis: A hydrolase, SmzC, cleaves the N-glycosidic bond of the AAIA-nucleotide intermediate to release the final 4-acyl-5-aminoimidazole alkaloid, such as this compound.
Caption: Proposed biosynthetic pathway of this compound.
Ecological Role
The production of secondary metabolites like this compound by marine actinomycetes is believed to play a crucial ecological role. These compounds are often involved in chemical defense mechanisms, providing a competitive advantage to the producing organism. The ecological functions can be multifaceted:
-
Antimicrobial Activity: By inhibiting the growth of competing bacteria and fungi, this compound helps its producer to secure resources and occupy its ecological niche. This is particularly important in the densely populated microbial communities of marine sediments and coral ecosystems.
-
Signaling Molecules: Secondary metabolites can also act as signaling molecules, mediating interactions between different organisms in the marine environment.
-
Adaptation to Extreme Environments: The ability to produce a diverse array of bioactive compounds contributes to the survival of Nocardiopsis and Kocuria species in the challenging marine environment, which is characterized by high salinity, pressure, and competition.
Biological Activity
This compound exhibits moderate antimicrobial activity against a range of Gram-positive bacteria and fungi. The available quantitative data on its minimum inhibitory concentrations (MICs) are summarized below.
| Test Organism | Strain | MIC (µg/mL) |
| Bacillus subtilis | ATCC 6633 | 64 |
| Staphylococcus epidermidis | ATCC 12228 | 64 |
| Staphylococcus aureus | ATCC 6538 | >128 |
| Escherichia coli | ATCC 25922 | >128 |
| Pseudomonas aeruginosa | ATCC 27853 | >128 |
| Candida albicans | ATCC 90028 | 64 |
| Aspergillus fumigatus | ATCC 1022 | >128 |
Note: Data extracted from the initial discovery of Nocarimidazoles A and B.
Experimental Protocols
Isolation of this compound from Marine Sediment-Derived Actinomycetes
This protocol outlines a general procedure for the isolation of this compound from a cultured Nocardiopsis sp. strain obtained from marine sediment.
Caption: General workflow for the isolation and identification of this compound.
Detailed Steps:
-
Sample Collection and Strain Isolation:
-
Collect marine sediment samples from the desired location.
-
Serially dilute the sediment in sterile seawater and plate on actinomycete-selective agar media (e.g., ISP2, M1 agar) supplemented with antifungal agents (e.g., cycloheximide) and antibacterial agents (e.g., nalidixic acid) to inhibit fungal and Gram-negative bacterial growth.
-
Incubate plates at an appropriate temperature (e.g., 28°C) for several weeks.
-
Isolate distinct actinomycete colonies based on morphology and purify by re-streaking.
-
Identify the isolates using 16S rRNA gene sequencing.
-
-
Fermentation:
-
Inoculate a seed culture of the Nocardiopsis sp. strain in a suitable liquid medium (e.g., ISP2 broth).
-
Incubate with shaking until sufficient growth is achieved.
-
Use the seed culture to inoculate large-scale fermentation cultures.
-
Incubate the production cultures under optimized conditions (e.g., temperature, shaking speed, duration) to maximize the production of this compound.
-
-
Extraction:
-
Separate the mycelial biomass from the culture broth by centrifugation or filtration.
-
Extract the culture broth with an appropriate organic solvent, such as ethyl acetate.
-
Extract the mycelial biomass separately with a solvent like acetone or methanol, followed by partitioning with ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Purification:
-
Subject the crude extract to vacuum liquid chromatography (VLC) or column chromatography over silica gel or a reversed-phase C18 stationary phase, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or methanol-water) to obtain fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Pool the fractions containing this compound and subject them to further purification by semi-preparative or preparative HPLC to obtain the pure compound.
-
-
Structure Elucidation:
-
Determine the structure of the purified compound using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).
-
Antimicrobial Susceptibility Testing by Broth Microdilution
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacteria and fungi using the broth microdilution method.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test organism cultures
-
Spectrophotometer or microplate reader
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, amphotericin B for fungi)
-
Negative control (broth medium with DMSO)
Procedure:
-
Inoculum Preparation:
-
Grow the test organisms to the mid-logarithmic phase in the appropriate broth.
-
Adjust the turbidity of the cultures to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Plate Preparation:
-
Dispense 50 µL of sterile broth into all wells of the 96-well plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well.
-
Prepare a positive control row with a standard antibiotic and a negative control row with the solvent (DMSO) at the same concentrations.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control well containing only broth and inoculum.
-
Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.
-
Conclusion and Future Perspectives
This compound represents a promising scaffold for the development of new antimicrobial agents. Its natural origin from marine actinomycetes underscores the vast and underexplored chemical diversity of the marine microbiome. Further research is warranted in several areas:
-
Biosynthetic Engineering: With the elucidation of the biosynthetic gene cluster, there is an opportunity to use synthetic biology approaches to generate novel analogs of this compound with improved potency and a broader spectrum of activity.
-
Mechanism of Action Studies: A detailed understanding of the molecular target and mechanism of action of this compound will be crucial for its development as a therapeutic agent.
-
Ecological Studies: Further investigations into the chemical ecology of Nocardiopsis and Kocuria will provide deeper insights into the role of this compound and other secondary metabolites in microbial communities.
This technical guide provides a solid foundation for researchers interested in exploring the fascinating biology and chemistry of this compound. The provided data and protocols are intended to facilitate further investigation into this intriguing natural product and its potential applications.
References
- 1. Natural Product Potential of the Genus Nocardiopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nocarimidazoles A and B from a Marine-Derived Actinomycete of the Genus Nocardiopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nocardiopsis species: Incidence, ecological roles and adaptations - PubMed [pubmed.ncbi.nlm.nih.gov]
Nocarimidazole A: A Comprehensive Technical Guide on its Physicochemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Nocarimidazole A, a member of the rare 4-aminoimidazole alkaloid class of natural products, has garnered interest for its unique structural features and biological activity. This technical guide provides a detailed overview of the known physicochemical properties and an analysis of the potential stability of this compound, based on available literature. This document is intended to serve as a valuable resource for researchers engaged in the study, synthesis, and development of this and related compounds.
Physicochemical Properties
This compound was first isolated from a marine-derived actinomycete, Nocardiopsis sp. (strain CNQ115), collected from marine sediments off the coast of Southern California. It is characterized as an amorphous, white solid.[1] The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C14H23N3O | [1] |
| Molecular Weight | 249.35 g/mol | Calculated |
| Appearance | Amorphous, white solid | [1] |
| UV (MeOH) λmax (log ε) | 200 (2.16), 246 (1.83), 290 (2.34) nm | [1] |
| IR (neat) νmax | 3054, 2928, 2360, 1678, 1640, 1384, 1265, 1201, 1140, 839, 749 cm-1 | [1] |
| HRESIMS [M+H]+ | m/z 238.1919 (calcd for C14H24N3O, 238.1919) |
Table 1: Physicochemical Properties of this compound
The following table details the 1H and 13C NMR spectroscopic data for this compound, which were instrumental in its structure elucidation.
| Position | 13C (CD3OD) | 1H (CD3OD, J in Hz) |
| 2 | 132.0, CH | 7.42, s |
| 4 | 145.0, C | |
| 5 | 110.0, C | |
| 6 | 190.9, C | |
| 7 | 39.0, CH2 | 2.58, t (7.5) |
| 8 | 26.0, CH2 | 1.55, m |
| 9 | 30.5, CH2 | 1.26, m |
| 10 | 30.5, CH2 | 1.26, m |
| 11 | 30.5, CH2 | 1.26, m |
| 12 | 37.5, CH | 1.47, m |
| 13 | 20.0, CH3 | 0.82, d (6.5) |
| 14 | 20.0, CH3 | 0.82, d (6.5) |
Table 2: 1H and 13C NMR Data for this compound in CD3OD
Stability Profile
Currently, there is a lack of published empirical data specifically detailing the stability of this compound under various stress conditions. However, based on the known reactivity of imidazole-containing compounds and general principles of drug degradation, a number of potential instability pathways can be postulated. Forced degradation studies on other imidazole-containing pharmaceuticals, such as daclatasvir, have shown susceptibility to hydrolysis and oxidation.
Potential Degradation Pathways:
-
Hydrolysis: The amide-like linkage within the imidazole ring and the conjugated carbonyl side chain may be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The electron-rich imidazole ring is a potential site for oxidation, which can be mediated by atmospheric oxygen, peroxides, or light.
-
Photodegradation: Exposure to UV or visible light may induce photochemical reactions, leading to the formation of degradation products.
A proposed workflow for a comprehensive stability study of this compound is outlined below.
Experimental Protocols
The following are detailed experimental protocols based on the methods reported for the isolation and characterization of this compound and related compounds.
Isolation and Purification of this compound
This protocol is adapted from the reported isolation of this compound from Nocardiopsis sp.
-
Fermentation: The actinomycete strain is cultured in a suitable liquid medium (e.g., marine broth) at 27 °C with shaking at 200 rpm for 7 days.
-
Extraction: The culture broth is extracted with an equal volume of ethyl acetate (EtOAc). The organic layer is collected and evaporated to dryness under reduced pressure to yield a crude extract.
-
Chromatographic Separation:
-
Step 1: Vacuum Liquid Chromatography (VLC): The crude extract is subjected to VLC on a silica gel column, eluting with a step gradient of increasing polarity (e.g., hexanes to EtOAc to methanol). Fractions are collected and analyzed by TLC.
-
Step 2: High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase HPLC.
-
Column: Phenomenex Luna C18 (250 x 10.0 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile in water (e.g., 45% acetonitrile).
-
Detection: UV at 210, 254, and 290 nm.
-
Flow Rate: 2.0 mL/min.
-
-
Fractions corresponding to the peak of this compound are collected and the solvent is evaporated to yield the pure compound.
-
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 1-5 mg of pure this compound in 0.5 mL of deuterated methanol (CD3OD).
-
1H NMR: Acquire a 1H NMR spectrum on a 500 MHz or higher field spectrometer.
-
13C NMR: Acquire a 13C NMR spectrum on the same instrument.
-
2D NMR: Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in structure elucidation.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in methanol.
-
Analysis: Analyze the sample using a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.
Proposed Stability Indicating HPLC Method
This hypothetical method is designed for monitoring the stability of this compound.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 290 nm.
-
-
Sample Preparation for Stability Studies:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
For each stress condition (acidic, basic, oxidative, thermal, photolytic), dilute the stock solution with the respective stressor to a final concentration of approximately 100 µg/mL.
-
At specified time points, withdraw an aliquot, neutralize if necessary, and dilute with the initial mobile phase composition to a suitable concentration for HPLC analysis.
-
Antimicrobial Mechanism of Action (Hypothetical)
While the specific molecular targets of this compound have not been elucidated, many alkaloids and imidazole-containing compounds exert their antimicrobial effects through the disruption of cell membrane integrity. A plausible mechanism of action could involve the insertion of the lipophilic side chain into the bacterial cell membrane, leading to pore formation, loss of membrane potential, and ultimately cell death.
The following diagram illustrates a hypothetical signaling pathway for the antimicrobial action of this compound.
Conclusion
This compound presents an intriguing scaffold for further investigation in drug discovery. This guide provides a foundational understanding of its physicochemical properties based on its initial isolation and characterization. The lack of stability data highlights a critical area for future research, which will be essential for any potential development of this compound. The proposed experimental protocols and hypothetical mechanism of action are intended to guide these future studies. Further research is warranted to fully elucidate the stability profile and the precise molecular mechanisms underlying the biological activity of this compound.
References
Nocarimidazole A: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nocarimidazole A is a novel 4-aminoimidazole alkaloid that has been isolated from a marine-derived actinomycete of the genus Nocardiopsis.[1][2] This discovery has opened avenues for exploring its potential as a therapeutic agent. This document provides a comprehensive overview of the current understanding of this compound, focusing on its therapeutic possibilities, particularly its antimicrobial properties. While research is in its nascent stages, the unique chemical structure of this compound, characterized by a 4-aminoimidazole ring coupled with a conjugated carbonyl side chain, distinguishes it from many microbial secondary metabolites and warrants further investigation.[1][2]
Quantitative Data
The primary therapeutic potential of this compound identified to date lies in its antimicrobial activity. The following table summarizes the minimum inhibitory concentration (MIC) values of this compound against a panel of pathogenic bacteria.
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 64 |
| Klebsiella pneumoniae | 64 |
| Escherichia coli | 64 |
| Salmonella typhimurium | 64 |
| Staphylococcus epidermidis | 64 |
| Bacillus subtilis | 64 |
Data sourced from Montaño-Lopéz et al., 2023.[1]
Experimental Protocols
The antimicrobial activity of this compound was determined using a standardized microbroth dilution method.
Antimicrobial Susceptibility Testing: Microbroth Dilution Method
-
Preparation of Inoculum: Bacterial strains are cultured on appropriate agar plates. Colonies are then used to prepare a bacterial suspension in a saline solution, adjusted to a 0.5 McFarland turbidity standard. This suspension is further diluted in cation-adjusted Mueller-Hinton broth to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide). A series of twofold dilutions are then made in Mueller-Hinton broth in a 96-well microtiter plate to achieve the desired final concentrations for testing.
-
Inoculation and Incubation: Each well containing the diluted this compound is inoculated with the prepared bacterial suspension. Control wells, including a growth control (broth and inoculum without the compound) and a sterility control (broth only), are also included. The microtiter plates are then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Mechanism of Action (Hypothesized)
The precise mechanism of action for this compound has not yet been elucidated. However, based on the general mechanisms of other imidazole-containing antimicrobial agents, a potential mode of action can be hypothesized. Many imidazole derivatives are known to interfere with microbial DNA synthesis or disrupt the cell membrane.
The proposed pathway below illustrates a hypothetical mechanism where this compound, after entering the bacterial cell, is reductively activated. This activation could lead to the generation of reactive radical species that subsequently damage DNA, leading to inhibition of replication and ultimately cell death.
Caption: Hypothesized mechanism of action for this compound.
Experimental Workflow
The following diagram outlines the general workflow for the isolation and initial biological screening of this compound.
Caption: General experimental workflow for this compound.
Future Directions
The initial findings on the antimicrobial activity of this compound are promising but represent only the first step in evaluating its full therapeutic potential. Future research should focus on several key areas:
-
Broad-Spectrum Activity: Testing against a wider range of microorganisms, including multidrug-resistant strains and fungi, is crucial.
-
Mechanism of Action Studies: Elucidating the precise molecular target and mechanism of action will be vital for further development and for understanding potential resistance mechanisms.
-
Cytotoxicity and Preclinical Studies: In vitro cytotoxicity assays against mammalian cell lines and subsequent in vivo studies in animal models are necessary to assess the safety and efficacy profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of analogues of this compound could help in identifying the key structural features responsible for its biological activity and in optimizing its potency and selectivity.
Conclusion
This compound is a novel marine-derived natural product with demonstrated in vitro antimicrobial activity. While the current data is limited, it provides a strong foundation for further investigation into its therapeutic potential. The unique chemical scaffold of this compound makes it an intriguing candidate for development as a new antimicrobial agent. Comprehensive studies into its mechanism of action, safety, and efficacy are warranted to fully realize its clinical possibilities.
References
Methodological & Application
Application Note and Protocol: Isolation and Purification of Nocarimidazole A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nocarimidazole A is a member of the alkanoylimidazole class of natural products, which have garnered interest for their biological activities.[1] First isolated from a marine-derived actinomycete of the genus Nocardiopsis, this compound and its analogues have since been identified in other actinomycetes, such as Kocuria sp.[1][2] This document provides a detailed protocol for the isolation and purification of this compound, compiling methodologies from published research. The protocol covers fermentation of the producing microorganism, extraction of the crude metabolites, and subsequent chromatographic purification steps.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C14H25N3O | [2] |
| HRESIMS [M+H]+ | m/z 252.2076 (calcd for C14H26N3O, 252.2070) | [2] |
| Appearance | Amorphous, white solid | |
| UV (MeOH) λmax (log ε) | 210 (3.80), 296 (4.01) nm | |
| IR (neat) νmax | 3300, 2925, 1680, 1635, 1580, 1450 cm-1 |
Note: Detailed 1H and 13C NMR data can be found in the cited literature.
Experimental Protocols
This protocol synthesizes methods from the isolation of this compound from two different marine-derived actinomycete strains, Nocardiopsis sp. (strain CNQ115) and Kocuria sp. (strain T35-5).
1. Fermentation of the Producing Microorganism
Two different strains have been reported to produce this compound. The fermentation protocol for each is detailed below.
Protocol 1A: Fermentation of Nocardiopsis sp. (strain CNQ115)
-
Strain Maintenance: The strain CNQ115 is maintained on agar slants.
-
Culture Medium: A liquid medium is prepared containing the following per liter:
-
Soluble starch: 10 g
-
Yeast extract: 2 g
-
Peptone: 4 g
-
CaCO3: 10 g
-
KBr: 20 g
-
Fe2(SO4)3·4H2O: 8 g
-
Dissolved in 750 mL of natural seawater and 250 mL of distilled water.
-
-
Fermentation Conditions:
-
Inoculate eight 2.5 L Ultra Yield flasks, each containing 1 L of the culture medium, with the Nocardiopsis sp. strain.
-
Incubate the flasks at 25 °C with shaking at 150 rpm for 7 days.
-
Protocol 1B: Fermentation of Kocuria sp. (strain T35-5)
-
Strain Maintenance: The strain T35-5 is maintained on Marine Agar 2216.
-
Seed Culture:
-
Inoculate a loopful of the strain into a 500 mL flask containing 100 mL of Marine Broth 2216.
-
Incubate at 30 °C on a rotary shaker at 200 rpm for 2 days.
-
-
Production Medium (A11M):
-
Glucose: 0.2%
-
Soluble starch: 2.5%
-
Yeast extract: 0.5%
-
Polypeptone: 0.5%
-
NZ-amine: 0.5%
-
CaCO3: 0.3%
-
Diaion HP-20: 1%
-
Dissolved in natural seawater. The pH is adjusted to 7.0 before sterilization.
-
-
Production Culture:
-
Inoculate 500 mL flasks containing 100 mL of A11M production medium with 3 mL of the seed culture.
-
Incubate the flasks at 30 °C for 5 days with rotational shaking at 200 rpm.
-
2. Extraction of Crude Metabolites
Protocol 2A: Extraction from Nocardiopsis sp. Culture
-
After 7 days of fermentation, extract the entire culture broth with an equal volume of ethyl acetate (EtOAc).
-
Evaporate the organic solvent under reduced pressure to yield the crude organic extract. From an 8 L culture, approximately 1.2 g of extract can be obtained.
Protocol 2B: Extraction from Kocuria sp. Culture
-
Following the 5-day fermentation, add 100 mL of 1-butanol to each 100 mL culture flask.
-
Shake the flasks for 1 hour to ensure thorough extraction.
-
Centrifuge the emulsified mixture at 6000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collect the organic (1-butanol) layer and evaporate the solvent to obtain the crude extract. Approximately 3.8 g of extract can be obtained from a 3 L culture.
3. Chromatographic Purification of this compound
The final purification of this compound is achieved through a series of chromatographic steps.
Protocol 3A: Purification from Nocardiopsis sp. Extract
-
Silica Gel Column Chromatography:
-
Subject the crude extract (1.2 g) to open-column chromatography on silica gel (30 g).
-
Elute with a step gradient of CH2Cl2 and MeOH.
-
The fraction eluted with CH2Cl2/MeOH (10:1) contains a mixture of metabolites including this compound.
-
-
Reversed-Phase HPLC:
-
Further purify the target fraction using a reversed-phase HPLC column (Phenomenex Luna C18(2), 250 mm × 10 mm, 5 μm).
-
Use an isocratic solvent system of 45% CH3CN in H2O.
-
This step should yield pure this compound (18.0 mg).
-
Protocol 3B: Purification from Kocuria sp. Extract
-
Silica Gel Column Chromatography:
-
Chromatograph the crude extract (3.8 g) over a silica gel column using a mixture of CHCl3 and MeOH as the eluent.
-
-
Preparative HPLC:
-
Achieve final purification by preparative HPLC using a Cosmosil AR-II column (10 × 250 mm).
-
Employ an isocratic elution with MeCN/0.1% HCO2H (42:58) at a flow rate of 4 mL/min.
-
Monitor the elution at a UV detection wavelength of 254 nm.
-
This compound elutes at a retention time of approximately 13.5 minutes, yielding 3.8 mg.
-
Visualizations
Caption: Workflow for the isolation and purification of this compound.
This protocol provides a comprehensive guide for the isolation and purification of this compound for research and drug development purposes. Adherence to these methodologies should facilitate the successful procurement of this promising natural product.
References
- 1. Nocarimidazoles C and D, antimicrobial alkanoylimidazoles from a coral-derived actinomycete Kocuria sp.: application of 1JC,H coupling constants for the unequivocal determination of substituted imidazoles and stereochemical diversity of anteisoalkyl chains in microbial metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
HPLC and chromatography methods for Nocarimidazole A analysis.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nocarimidazole A is an alkaloid belonging to the 4-aminoimidazole class, isolated from marine-derived actinomycetes. As a novel natural product with potential biological activities, robust analytical methods are crucial for its quantification in various matrices during research, development, and quality control. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. Due to the limited availability of a specific validated method for this compound, this protocol has been developed based on established methods for structurally similar imidazole alkaloids and microbial metabolites.
Principle
The method described is based on reversed-phase HPLC, which separates compounds based on their hydrophobicity. A non-polar stationary phase (C18 column) is used with a polar mobile phase. This compound, being a moderately polar compound, is retained on the column and then eluted by a gradient of organic solvent. Detection is achieved by measuring the absorbance of the compound in the UV region, which is possible due to the presence of a conjugated carbonyl system in its structure.
Experimental Protocols
Sample Preparation from Microbial Culture
A critical step in the analysis of microbial metabolites is the efficient extraction of the target analyte from the complex culture broth.
Protocol:
-
Quenching: To halt metabolic activity, rapidly mix the bacterial culture with cold methanol (-40°C or below) in a 1:1 ratio.
-
Cell Lysis & Extraction:
-
Centrifuge the quenched culture at 4°C to pellet the cells.
-
Discard the supernatant.
-
Resuspend the cell pellet in a suitable organic solvent (e.g., methanol or a mixture of methanol and ethyl acetate).
-
Lyse the cells using sonication or homogenization.
-
Centrifuge to pellet cell debris.
-
-
Solvent Evaporation:
-
Collect the supernatant containing the extracted metabolites.
-
Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).
-
-
Reconstitution:
-
Reconstitute the dried extract in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).
-
Vortex thoroughly to ensure complete dissolution.
-
-
Filtration:
-
Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.
-
HPLC Method
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
| Parameter | Recommended Value |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes, then hold at 95% B for 5 minutes, and return to 5% B for 5 minutes for equilibration. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm (based on the conjugated imidazole chromophore) |
| Injection Volume | 10 µL |
Note: The optimal detection wavelength should be determined by acquiring a UV spectrum of a purified standard of this compound. The conjugated system in imidazole derivatives often results in strong absorbance in the 270-300 nm range.
Data Presentation
As no specific quantitative data for a validated this compound assay is publicly available, the following table summarizes typical performance characteristics observed for HPLC analysis of other imidazole derivatives. These values can serve as a benchmark for the development and validation of a method for this compound.
| Parameter | Typical Performance for Imidazole Derivatives |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound from a microbial culture.
Caption: General workflow for HPLC analysis of this compound.
Method Development Logic
This diagram outlines the decision-making process for developing a suitable chromatographic method for a new compound like this compound.
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Nocarimidazole A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nocarimidazole A is a 4-aminoimidazole alkaloid first isolated from a marine-derived actinomycete, Nocardiopsis sp.[1][2]. Preliminary studies on related compounds, Nocarimidazoles C and D, have indicated moderate antimicrobial activity against Gram-positive bacteria and fungi, with Minimum Inhibitory Concentrations (MICs) ranging from 6.25–25 μg/mL[3][4]. These initial findings suggest that this compound may represent a promising new scaffold for antimicrobial drug development.
These application notes provide detailed protocols for conducting antimicrobial susceptibility testing (AST) of this compound against a panel of relevant microorganisms. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of results[5].
Physicochemical Properties and Stock Solution Preparation
The precise solubility and stability of this compound have not been extensively documented in publicly available literature. Nocarimidazoles C and D, related compounds, have been described as pale yellow amorphous solids. It is common for novel natural products to have limited aqueous solubility. Therefore, the following recommendations for stock solution preparation are based on general laboratory practices for handling such compounds.
Recommended Procedure:
-
Initial Solubility Testing: It is highly recommended that the user performs a preliminary solubility test for this compound in various solvents to determine the optimal solvent for the stock solution. Common solvents to test include dimethyl sulfoxide (DMSO), ethanol, methanol, and sterile distilled water.
-
Stock Solution Preparation (Assumption of DMSO Solubility):
-
Aseptically weigh a precise amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution. For compounds that are salts of organic molecules, solubility in DMSO might be limited.
-
Store the stock solution in small aliquots at -20°C or -80°C in amber vials to protect from light. Avoid repeated freeze-thaw cycles.
-
Experimental Protocols
The following are detailed protocols for determining the antimicrobial susceptibility of this compound.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for determining the MIC of a novel compound.
Materials:
-
This compound stock solution
-
Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or densitometer
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Growth control (no antimicrobial agent)
-
Sterility control (no inoculum)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Perform a two-fold serial dilution of the this compound stock solution in CAMHB directly in the 96-well microtiter plate.
-
The typical final volume in each well is 100 µL. The concentration range should be selected to bracket the expected MIC.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a growth control well (inoculum and broth only) and a sterility control well (broth only).
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by using a microplate reader.
-
Protocol 2: Agar Disk Diffusion
This method provides a qualitative assessment of antimicrobial activity.
Materials:
-
This compound solution of known concentration
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganisms
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Positive control antibiotic disks (e.g., Ciprofloxacin)
-
Blank disks (negative control)
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized inoculum as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the standardized inoculum and remove excess liquid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks:
-
Impregnate sterile filter paper disks with a known amount of the this compound solution. The optimal concentration to load onto the disk should be determined experimentally.
-
Aseptically place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Measure the diameter of the zones of complete growth inhibition in millimeters.
-
Data Presentation
Quantitative data from the antimicrobial susceptibility testing should be summarized in tables for clear comparison.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Test Organism | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | ||
| Escherichia coli ATCC 25922 | ||
| [Other Gram-positive bacteria] | ||
| [Other Gram-negative bacteria] | ||
| [Fungal strain] |
Table 2: Zone of Inhibition Diameters for this compound
| Test Organism | This compound Zone Diameter (mm) | Positive Control Zone Diameter (mm) |
| Staphylococcus aureus ATCC 29213 | ||
| Escherichia coli ATCC 25922 | ||
| [Other Gram-positive bacteria] | ||
| [Other Gram-negative bacteria] |
Quality Control
To ensure the accuracy and reproducibility of the AST results, it is essential to perform quality control (QC) testing with standard reference strains.
Table 3: Quality Control Ranges for Reference Strains with Ciprofloxacin
| Quality Control Strain | Method | Ciprofloxacin Concentration | CLSI MIC Range (µg/mL) | EUCAST MIC Range (µg/mL) |
| Escherichia coli ATCC 25922 | Broth Microdilution | N/A | 0.004 - 0.016 | 0.004 - 0.016 |
| Staphylococcus aureus ATCC 29213 | Broth Microdilution | N/A | 0.12 - 0.5 | N/A |
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Potential Signaling Pathway (Hypothetical)
While the exact mechanism of action for this compound is unknown, many imidazole-containing compounds interfere with metabolic pathways. The following diagram illustrates a hypothetical mechanism involving the inhibition of a key enzyme.
Caption: Hypothetical mechanism of this compound inhibiting a key bacterial metabolic enzyme.
References
- 1. pid-el.com [pid-el.com]
- 2. MIC EUCAST [mic.eucast.org]
- 3. Evaluation of Ciprofloxacin and Levofloxacin Disk Diffusion and Etest Using the 2019 Enterobacteriaceae CLSI Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. szu.gov.cz [szu.gov.cz]
- 5. Proposed interpretive criteria and quality control parameters for testing in vitro susceptibility of Neisseria gonorrhoeae to ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Determination of the Minimum Inhibitory Concentration (MIC) of Nocarimidazole A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nocarimidazole A is an alkaloid compound isolated from marine-derived actinomycetes of the genus Nocardiopsis.[1][2] Structurally, it possesses a 4-aminoimidazole ring coupled with a conjugated carbonyl side chain, a feature that is uncommon in microbial secondary metabolites.[1][2] Studies have demonstrated that nocarimidazoles exhibit moderate antimicrobial activity against Gram-positive bacteria and fungi, with Minimum Inhibitory Concentration (MIC) values typically ranging from 6.25–25 μg/mL.[3] The determination of the MIC is a critical step in assessing the antimicrobial efficacy of novel compounds like this compound. It establishes the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. This quantitative measure is fundamental for drug discovery, development, and for monitoring antimicrobial resistance.
This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a widely accepted and standardized technique.
Principle of the Broth Microdilution Method
The broth microdilution method involves challenging a standardized suspension of a test microorganism with serial dilutions of an antimicrobial agent in a liquid growth medium. This is typically performed in a 96-well microtiter plate. Following incubation, the plates are examined for visible signs of microbial growth, such as turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Experimental Protocol: Broth Microdilution Assay
This protocol is based on established methods for determining the MIC of antimicrobial agents.
Materials and Equipment
-
This compound: Stock solution of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO).
-
Test Microorganisms: Pure, overnight cultures of relevant bacterial or fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Candida albicans).
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.
-
Sterile 96-well microtiter plates (round-bottom).
-
Sterile reagent reservoirs.
-
Multichannel and single-channel pipettes.
-
Sterile pipette tips.
-
Incubator (35 ± 2°C).
-
Spectrophotometer or nephelometer for standardizing inoculum.
-
Sterile saline (0.85%) or Phosphate Buffered Saline (PBS).
-
0.5 McFarland turbidity standard.
-
Positive control antimicrobial (e.g., Vancomycin for Gram-positive bacteria, Amphotericin B for fungi).
-
Solvent control (e.g., DMSO).
Preparation of Reagents
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration that is at least 10 times the highest desired test concentration.
-
Working Solutions: Prepare a series of two-fold dilutions of the this compound stock solution in the appropriate growth medium. The final concentration in the wells should typically range from 0.125 to 128 µg/mL.
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Assay Procedure
-
Plate Preparation: Add 100 µL of sterile growth medium to all wells of a 96-well microtiter plate.
-
Serial Dilution:
-
Add 100 µL of the highest concentration of this compound working solution to the wells in the first column.
-
Using a multichannel pipette, perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column.
-
Discard 100 µL from the tenth column.
-
-
Controls:
-
Growth Control (Positive Control): Column 11 should contain 100 µL of growth medium and 100 µL of the microbial inoculum, with no antimicrobial agent.
-
Sterility Control (Negative Control): Column 12 should contain 200 µL of uninoculated growth medium.
-
Solvent Control: If the solvent used to dissolve this compound has potential antimicrobial activity, a control with the highest concentration of the solvent should be included.
-
Reference Antimicrobial Control: A row can be dedicated to a known antimicrobial agent as a positive control for the assay.
-
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well from column 1 to 11. Do not add inoculum to the sterility control wells (column 12). The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours for bacteria or 24-48 hours for fungi.
Reading and Interpretation of Results
-
After incubation, visually inspect the microtiter plate for turbidity. A plate reader can also be used to measure absorbance at 600 nm.
-
The Growth Control well should be turbid, indicating that the microorganisms have grown.
-
The Sterility Control well should remain clear, indicating that the medium was not contaminated.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
Data Presentation
The results of the MIC determination for this compound can be summarized in the following table. The data presented below is hypothetical and for illustrative purposes.
| Test Microorganism | Strain ID | MIC of this compound (µg/mL) | MIC of Reference Antimicrobial (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 16 | Vancomycin: 1 |
| Bacillus subtilis | ATCC 6633 | 8 | Vancomycin: 0.5 |
| Enterococcus faecalis | ATCC 29212 | 32 | Vancomycin: 2 |
| Candida albicans | ATCC 90028 | 16 | Amphotericin B: 0.25 |
| Aspergillus fumigatus | ATCC 204305 | 64 | Amphotericin B: 1 |
| Escherichia coli | ATCC 25922 | >128 | Ciprofloxacin: 0.015 |
| Pseudomonas aeruginosa | ATCC 27853 | >128 | Ciprofloxacin: 0.5 |
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination by broth microdilution.
Signaling Pathway (Hypothetical Mechanism of Action)
While the exact mechanism of action for this compound is not fully elucidated, many imidazole-containing antifungals and antimicrobials interfere with key cellular processes. A hypothetical pathway is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. Nocarimidazoles A and B from a Marine-Derived Actinomycete of the Genus Nocardiopsis [pubmed.ncbi.nlm.nih.gov]
- 3. Nocarimidazoles C and D, antimicrobial alkanoylimidazoles from a coral-derived actinomycete Kocuria sp.: application of 1JC,H coupling constants for the unequivocal determination of substituted imidazoles and stereochemical diversity of anteisoalkyl chains in microbial metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Cytotoxicity of Nocarimidazole A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nocarimidazole A is an alkaloid compound isolated from a marine-derived actinomycete of the genus Nocardiopsis.[1] Like other compounds in the nocarimidazole family, it possesses a 4-aminoimidazole ring structure combined with a conjugated carbonyl side chain, a feature that is relatively rare in microbial secondary metabolites.[1] While some nocarimidazoles have demonstrated moderate antimicrobial activity against Gram-positive bacteria and fungi, comprehensive data on their cytotoxic effects on mammalian cells is not yet widely available.[2]
These application notes provide a detailed framework for evaluating the in vitro cytotoxicity of this compound. The following protocols for common cell-based assays will enable researchers to assess its impact on cell viability, membrane integrity, and the induction of apoptosis. Understanding the cytotoxic profile of this compound is a critical step in the evaluation of its potential as a therapeutic agent.
Key Cytotoxicity Assays
A multi-assay approach is recommended to gain a comprehensive understanding of the cytotoxic effects of this compound. Here, we detail the protocols for three widely used and robust assays:
-
MTT Assay: To assess cell viability by measuring metabolic activity.
-
LDH Assay: To quantify cell membrane damage by measuring the release of lactate dehydrogenase.
-
Caspase-Glo® 3/7 Assay: To determine the induction of apoptosis by measuring the activity of caspases 3 and 7.
Data Presentation
The following table provides a template for summarizing the quantitative data obtained from the cytotoxicity assays. The presented data is hypothetical and for illustrative purposes only.
| Assay Type | Cell Line | This compound Concentration (µM) | Endpoint Measured | Result (e.g., % Viability, % Cytotoxicity, RLU) | IC₅₀/EC₅₀ (µM) |
| MTT | HeLa | 0.1, 1, 10, 50, 100 | Metabolic Activity | e.g., 98%, 85%, 52%, 21%, 5% | 12.5 |
| MTT | A549 | 0.1, 1, 10, 50, 100 | Metabolic Activity | e.g., 95%, 88%, 60%, 30%, 10% | 18.2 |
| LDH | HeLa | 0.1, 1, 10, 50, 100 | LDH Release | e.g., 2%, 10%, 45%, 75%, 92% | 15.8 |
| LDH | A549 | 0.1, 1, 10, 50, 100 | LDH Release | e.g., 5%, 12%, 38%, 68%, 85% | 22.1 |
| Caspase-Glo® 3/7 | HeLa | 0.1, 1, 10, 50, 100 | Caspase 3/7 Activity | e.g., 1.2, 2.5, 8.9, 15.3, 12.1 (fold change) | N/A |
| Caspase-Glo® 3/7 | A549 | 0.1, 1, 10, 50, 100 | Caspase 3/7 Activity | e.g., 1.1, 2.1, 7.5, 13.2, 10.5 (fold change) | N/A |
Experimental Workflow
The overall workflow for assessing the cytotoxicity of this compound is depicted in the following diagram. This process involves cell culture, treatment with the compound, performing the selected assays, and subsequent data analysis.
Caption: Overall experimental workflow for this compound cytotoxicity testing.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[3][4] Viable cells with active mitochondrial dehydrogenases can reduce MTT to a purple formazan product.
Materials:
-
Selected mammalian cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
MTT solvent (e.g., 0.01 M HCl in isopropanol or acidified SDS solution)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. It is recommended to perform a dose-response experiment with concentrations ranging from nanomolar to micromolar levels.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions or controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Caption: Workflow for the MTT assay.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.
Materials:
-
Selected mammalian cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Commercially available LDH cytotoxicity assay kit
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with this compound and controls.
-
Include a maximum LDH release control by adding a lysis buffer (provided in the kit) to a set of untreated wells 15 minutes before the assay.
-
-
Sample Collection:
-
After the incubation period, centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Stop Reaction and Absorbance Measurement:
-
Add 50 µL of the stop solution (provided in the kit) to each well.
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used.
-
-
Data Analysis:
-
Subtract the background absorbance (from the no-cell control) from all values.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
Caption: Workflow for the LDH assay.
Caspase-Glo® 3/7 Assay
This is a luminescent assay that measures the activity of caspases 3 and 7, which are key effector caspases in the apoptotic pathway.
Materials:
-
Selected mammalian cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
White-walled 96-well plates
-
Multichannel pipette
-
Luminometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT protocol.
-
-
Assay Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
After the desired incubation period with this compound, allow the plate to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
-
Incubation and Luminescence Measurement:
-
Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from the no-cell control) from all values.
-
Express the results as fold change in caspase activity relative to the vehicle control.
-
Caption: Workflow for the Caspase-Glo® 3/7 assay.
Potential Signaling Pathway
While the precise mechanism of action for this compound is yet to be determined, many cytotoxic compounds induce cell death through the activation of the apoptotic signaling cascade. The following diagram illustrates a simplified, hypothetical model of the intrinsic apoptotic pathway that could be investigated as a potential mechanism for this compound-induced cytotoxicity.
Caption: Hypothetical intrinsic apoptosis pathway potentially activated by this compound.
Disclaimer: These protocols provide a general framework. Researchers should optimize assay conditions, such as cell seeding density and incubation times, for their specific cell lines and experimental setup. Always include appropriate positive and negative controls in your experiments. The information provided is for research use only.
References
- 1. Nocarimidazoles A and B from a Marine-Derived Actinomycete of the Genus Nocardiopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nocarimidazoles C and D, antimicrobial alkanoylimidazoles from a coral-derived actinomycete Kocuria sp.: application of 1 J C,H coupling constants for the unequivocal determination of substituted imidazoles and stereochemical diversity of anteisoalkyl chains in microbial metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scielo.br [scielo.br]
Application Notes and Protocols for Testing Nocarimidazole A Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nocarimidazole A is a member of the nocarimidazole class of alkaloids, which are characterized by an imidazole core. While the specific biological activities of this compound are still under investigation, related compounds containing imidazole scaffolds have demonstrated a wide range of therapeutic potential, including anticancer and anti-inflammatory effects. These activities are often attributed to the modulation of key signaling pathways involved in cell proliferation, apoptosis, and the inflammatory response.
These application notes provide a comprehensive guide for the preclinical evaluation of this compound, focusing on its potential anticancer and anti-inflammatory properties. Detailed protocols for both in vitro and in vivo models are presented to enable a thorough assessment of its efficacy and mechanism of action.
Hypothetical Mechanism of Action
Based on the activities of structurally related imidazole compounds, we hypothesize that this compound may exert its biological effects through the following mechanisms:
-
Anticancer Activity: Inhibition of key kinases involved in cancer cell proliferation and survival, such as Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways. It may also induce apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases.
-
Anti-inflammatory Activity: Suppression of pro-inflammatory mediators by inhibiting the Nuclear Factor-kappa B (NF-κB) and Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathways. This would lead to a reduction in the production of cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes such as COX-2 and iNOS.
The following protocols are designed to investigate these hypothetical mechanisms.
Section 1: In Vitro Models for Anticancer Efficacy
Cell Viability and Cytotoxicity Assays
Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.
Protocol: MTT Assay
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Seeding:
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.
-
-
Treatment:
-
Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).
-
Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and an untreated control.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Table 1: Hypothetical IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Tissue of Origin | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | 15.2 |
| A549 | Lung Cancer | 48 | 25.8 |
| HCT116 | Colon Cancer | 48 | 18.5 |
Apoptosis and Cell Cycle Analysis
Objective: To investigate if this compound induces apoptosis and/or cell cycle arrest.
Protocol: Flow Cytometry for Apoptosis (Annexin V/PI Staining)
-
Cell Treatment:
-
Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes in the dark.
-
-
Flow Cytometry:
-
Analyze the cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
-
Protocol: Flow Cytometry for Cell Cycle Analysis
-
Cell Treatment and Harvesting:
-
Follow steps 1 and 2 from the apoptosis protocol.
-
-
Fixation:
-
Fix the cells in 70% cold ethanol overnight at -20°C.
-
-
Staining:
-
Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the cell cycle distribution (G0/G1, S, G2/M phases) using a flow cytometer.
-
Table 2: Hypothetical Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
| Treatment | % G0/G1 | % S | % G2/M |
| Control | 65 | 25 | 10 |
| This compound (15 µM) | 75 | 15 | 10 |
Signaling Pathway Analysis
Objective: To determine the effect of this compound on key anticancer signaling pathways.
Protocol: Western Blotting
-
Protein Extraction:
-
Treat cells with this compound for various time points. Lyse the cells to extract total protein.
-
-
Protein Quantification:
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane and probe with primary antibodies against key proteins in the MAPK and PI3K/Akt pathways (e.g., p-ERK, ERK, p-Akt, Akt) and apoptosis-related proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3).
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Diagram: Proposed Anticancer Signaling Pathway of this compound
Caption: Proposed anticancer mechanism of this compound.
Section 2: In Vivo Models for Anticancer Efficacy
Xenograft Mouse Model
Objective: To evaluate the in vivo antitumor efficacy of this compound.
Protocol:
-
Animal Model:
-
Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
-
Tumor Cell Implantation:
-
Subcutaneously inject 1 x 10⁶ cancer cells (e.g., HCT116) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
-
Treatment:
-
When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses, positive control like 5-Fluorouracil).
-
Administer the treatments via an appropriate route (e.g., intraperitoneal or oral) for a specified period (e.g., 21 days).
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blotting).
-
Table 3: Hypothetical Tumor Growth Inhibition by this compound in a Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | 1250 | 0 |
| This compound (25 mg/kg) | 750 | 40 |
| This compound (50 mg/kg) | 450 | 64 |
| 5-Fluorouracil (20 mg/kg) | 400 | 68 |
Diagram: Experimental Workflow for In Vivo Anticancer Study
Caption: Workflow for in vivo anticancer efficacy testing.
Section 3: In Vitro Models for Anti-inflammatory Efficacy
Nitric Oxide (NO) Production Assay
Objective: To assess the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol: Griess Assay
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells.
-
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and pre-treat with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Griess Reaction:
-
Collect the cell supernatant and mix with Griess reagent.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Calculate the concentration of nitrite and determine the percentage of NO inhibition.
-
Pro-inflammatory Cytokine Measurement
Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines.
Protocol: ELISA
-
Cell Culture and Treatment:
-
Follow steps 1 and 2 from the Griess assay protocol.
-
-
Supernatant Collection:
-
Collect the cell culture supernatants.
-
-
ELISA:
-
Perform ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.
-
-
Data Analysis:
-
Quantify the cytokine concentrations and calculate the percentage of inhibition.
-
Table 4: Hypothetical Inhibition of Pro-inflammatory Mediators by this compound
| Treatment | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| This compound (10 µM) | 45 | 55 | 50 |
| This compound (50 µM) | 75 | 80 | 78 |
Signaling Pathway Analysis
Objective: To investigate the effect of this compound on inflammatory signaling pathways.
Protocol: Western Blotting
-
Follow the Western Blotting protocol described in Section 1.3, but probe for key proteins in the NF-κB and JAK/STAT pathways (e.g., p-IκBα, IκBα, p-STAT3, STAT3, COX-2, iNOS).
Diagram: Proposed Anti-inflammatory Signaling Pathway of this compound
Caption: Proposed anti-inflammatory mechanism of this compound.
Section 4: In Vivo Models for Anti-inflammatory Efficacy
Carrageenan-Induced Paw Edema Model
Objective: To evaluate the in vivo anti-inflammatory activity of this compound in an acute inflammation model.
Protocol:
-
Animal Model:
-
Use rats or mice.
-
-
Treatment:
-
Administer this compound or a vehicle control orally or intraperitoneally.
-
-
Induction of Edema:
-
After 1 hour, inject 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
-
Edema Measurement:
-
Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition compared to the vehicle control group.
-
Table 5: Hypothetical Inhibition of Paw Edema by this compound
| Treatment Group | Paw Volume Increase (mL) at 3h | % Edema Inhibition |
| Vehicle Control | 0.85 | 0 |
| This compound (50 mg/kg) | 0.45 | 47 |
| Indomethacin (10 mg/kg) | 0.35 | 59 |
Diagram: Experimental Workflow for In Vivo Anti-inflammatory Study
Caption: Workflow for carrageenan-induced paw edema model.
Conclusion
The protocols and models detailed in these application notes provide a robust framework for the preclinical evaluation of this compound's potential anticancer and anti-inflammatory efficacy. The combination of in vitro and in vivo studies will allow for a comprehensive understanding of its biological activity and mechanism of action, paving the way for further drug development. It is recommended to adapt and optimize these protocols based on the specific characteristics and observed activities of this compound.
Application Notes and Protocols for the Chemical Synthesis of Nocarimidazole A and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed protocols for the chemical synthesis of Nocarimidazole A and its structurally related analogs. The strategies outlined are based on established synthetic methodologies for imidazole compounds and draw inspiration from the elucidated biosynthetic pathway of related natural products.
Overview of Synthetic Strategies
This compound is a marine-derived 4-alkanoyl-5-aminoimidazole alkaloid with notable biological activities. Due to the absence of a published total synthesis, this document presents two primary retrosynthetic approaches: a biomimetic strategy involving C-acylation of a 5-aminoimidazole core and a convergent strategy based on the construction of the acylated imidazole from acyclic precursors.
Strategy A: Biomimetic C-Acylation
This approach mimics the proposed biosynthetic pathway, which involves a Friedel-Crafts-type acylation of a 5-aminoimidazole precursor. The key challenge is to achieve regioselective C4-acylation of the electron-rich 5-aminoimidazole ring.
Strategy B: Convergent Synthesis
This strategy involves the initial preparation of an α-amino-β-keto-nitrile or a related precursor, which can then be cyclized to form the desired 4-alkanoyl-5-aminoimidazole core. This approach offers potentially better control over regioselectivity.
Proposed Synthetic Pathways
The following diagrams illustrate the logical flow of the proposed synthetic strategies.
Figure 1: Proposed Biomimetic C-Acylation Strategy (Strategy A).
Figure 2: Proposed Convergent Synthesis Strategy (Strategy B).
Experimental Protocols
Protocol 1: Synthesis of 5-Amino-4-cyanoimidazole (Intermediate for Strategy A)
This protocol is adapted from established literature procedures for the synthesis of substituted 5-aminoimidazoles.
Materials:
-
Diaminomaleonitrile (DAMN)
-
Triethyl orthoformate
-
Acetic anhydride
-
Ethanol
-
Sodium ethoxide
Procedure:
-
A solution of diaminomaleonitrile (1.0 eq) in a mixture of triethyl orthoformate (3.0 eq) and acetic anhydride (1.5 eq) is heated at reflux for 4-6 hours.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is dissolved in ethanol, and a solution of sodium ethoxide (1.1 eq) in ethanol is added dropwise.
-
The mixture is stirred at room temperature for 12 hours, during which a precipitate forms.
-
The precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 5-amino-4-cyanoimidazole.
Protocol 2: Proposed Friedel-Crafts Acylation of 5-Aminoimidazole (Key Step in Strategy A)
This is a proposed protocol based on general Friedel-Crafts acylation principles, optimized for an electron-rich heterocyclic substrate.
Materials:
-
5-Aminoimidazole (or a suitable N-protected derivative)
-
8-Methyldecanoyl chloride (for this compound)
-
Lewis Acid Catalyst (e.g., AlCl₃, ZnCl₂, BF₃·OEt₂)
-
Anhydrous, non-polar solvent (e.g., nitrobenzene, 1,2-dichloroethane)
Procedure:
-
To a stirred suspension of the Lewis acid (1.2 eq) in the anhydrous solvent at 0 °C, add the acyl chloride (1.1 eq) dropwise.
-
Stir the mixture for 30 minutes at 0 °C to form the acylium ion complex.
-
Add a solution of 5-aminoimidazole (1.0 eq) in the anhydrous solvent dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated HCl.
-
The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Protocol 3: Synthesis of this compound Analogs
The synthesis of analogs can be achieved by substituting the appropriate fatty acid chloride in Protocol 2. For example, to synthesize Nocarimidazole B, 8-methylnonanoyl chloride would be used.
Data Presentation
The following tables present hypothetical quantitative data for the proposed synthetic steps, based on typical yields for similar reactions reported in the literature.
Table 1: Hypothetical Yields for the Synthesis of this compound via Strategy A
| Step | Reactants | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1. Imidazole Core Synthesis | Diaminomaleonitrile, Triethyl Orthoformate | 5-Amino-4-cyanoimidazole | Ac₂O, NaOEt | Ethanol | Reflux | 6 | 65-75 |
| 2. Functional Group Interconversion | 5-Amino-4-cyanoimidazole | 5-Aminoimidazole | Raney Ni, H₂ | Methanol | 25 | 12 | 80-90 |
| 3. Acylation | 5-Aminoimidazole, 8-Methyldecanoyl chloride | This compound | AlCl₃ | Nitrobenzene | 0-25 | 24 | 30-40 |
| Overall Yield | 16-27 |
Table 2: Antimicrobial Activity of this compound and Analogs (Literature Data)
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound | Bacillus subtilis | 64 | |
| This compound | Staphylococcus aureus | 64 | [1] |
| Nocarimidazole C | Kocuria rhizophila | 6.25-12.5 | |
| Nocarimidazole C | Staphylococcus aureus | 6.25-12.5 | [2] |
| Nocarimidazole C | Candida albicans | 6.25-25 | [2] |
| Nocarimidazole D | Kocuria rhizophila | 6.25-12.5 | |
| Nocarimidazole D | Staphylococcus aureus | 6.25-12.5 | |
| Nocarimidazole D | Candida albicans | 6.25-25 |
Logical Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and evaluation of this compound and its analogs.
Figure 3: General Experimental Workflow for Nocarimidazole Synthesis and Development.
Conclusion
The synthetic strategies and protocols presented herein provide a comprehensive guide for the chemical synthesis of this compound and its analogs. While a definitive total synthesis has yet to be published, the proposed biomimetic and convergent approaches offer viable pathways for accessing these biologically important molecules. The successful synthesis will enable further investigation into their therapeutic potential and facilitate the development of novel drug candidates. Researchers are encouraged to adapt and optimize the proposed protocols to achieve the desired synthetic outcomes.
References
Application Notes and Protocols for Assessing the Membrane Permeability of Nocarimidazole A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nocarimidazole A is a member of the nocarimidazole family of compounds, which are alkanoylimidazoles isolated from marine-derived actinomycetes.[1][2][3][4] These compounds, possessing a 4-aminoimidazole ring coupled with a conjugated carbonyl side chain, have demonstrated moderate antimicrobial activity, particularly against Gram-positive bacteria and fungi.[2] Understanding the membrane permeability of this compound is a critical step in evaluating its potential as a therapeutic agent, as this property significantly influences its absorption, distribution, metabolism, and excretion (ADME) profile.
These application notes provide detailed protocols for three widely accepted in vitro assays to assess the membrane permeability of this compound: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 cell permeability assay, and the Madin-Darby Canine Kidney (MDCK) cell permeability assay.
Data Presentation
As no specific experimental permeability data for this compound is publicly available, the following tables are presented as templates. They are populated with hypothetical yet representative data based on the known properties of similar imidazole-containing compounds and typical outcomes of these assays. Researchers should replace this data with their experimental findings.
Table 1: PAMPA Permeability of this compound and Control Compounds
| Compound | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Permeability Classification |
| This compound | 8.5 | High |
| Propranolol (High Perm.) | 15.2 | High |
| Atenolol (Low Perm.) | 0.8 | Low |
Table 2: Caco-2 Permeability of this compound and Control Compounds
| Compound | Papp A to B (x 10⁻⁶ cm/s) | Papp B to A (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Permeability Classification |
| This compound | 6.2 | 13.1 | 2.1 | Moderate to High |
| Propranolol (High Perm.) | 20.5 | 19.8 | 0.97 | High |
| Atenolol (Low Perm.) | 0.5 | 0.6 | 1.2 | Low |
| Digoxin (Efflux Substrate) | 1.1 | 15.4 | 14.0 | Low (with efflux) |
Table 3: MDCK-MDR1 Permeability of this compound and Control Compounds
| Compound | Papp A to B (x 10⁻⁶ cm/s) | Papp B to A (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | P-gp Substrate |
| This compound | 7.8 | 18.7 | 2.4 | Yes |
| Propranolol (High Perm.) | 25.1 | 24.5 | 0.98 | No |
| Atenolol (Low Perm.) | 0.3 | 0.4 | 1.3 | No |
| Prazosin (P-gp Substrate) | 1.5 | 22.5 | 15.0 | Yes |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method used to predict passive membrane permeability. It is a cost-effective initial screen for oral absorption potential.
Workflow for PAMPA Assay
Caption: Workflow of the Parallel Artificial Membrane Permeability Assay (PAMPA).
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare the acceptor buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare the donor buffer (e.g., phosphate buffer, pH 5.5 to mimic the upper intestine).
-
Prepare the lipid solution (e.g., 2% lecithin in dodecane).
-
-
Assay Procedure:
-
Add the acceptor buffer to the wells of a 96-well acceptor plate.
-
Coat the filter membrane of a 96-well donor plate with the lipid solution and allow the solvent to evaporate.
-
Dilute the this compound stock solution in the donor buffer to the desired final concentration (e.g., 100 µM).
-
Add the diluted this compound solution to the donor plate wells.
-
Carefully place the donor plate on top of the acceptor plate to form a "sandwich".
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) Where:
-
V_D is the volume of the donor well.
-
V_A is the volume of the acceptor well.
-
A is the area of the membrane.
-
t is the incubation time.
-
C_A(t) is the concentration of the compound in the acceptor well at time t.
-
C_equilibrium is the theoretical equilibrium concentration.
-
-
Caco-2 Permeability Assay
The Caco-2 cell permeability assay is a widely used in vitro model for predicting human intestinal absorption of drugs. Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier. This assay can assess both passive and active transport mechanisms.
Workflow for Caco-2 Permeability Assay
Caption: Workflow for the Caco-2 cell permeability assay.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics).
-
Seed the cells onto permeable Transwell® inserts at an appropriate density.
-
Culture the cells for 21-28 days to allow for differentiation and the formation of a confluent, polarized monolayer.
-
-
Monolayer Integrity:
-
Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure the integrity of the tight junctions. A TEER value above a predetermined threshold (e.g., >200 Ω·cm²) is typically required.
-
-
Transport Experiment (Bidirectional):
-
Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4).
-
Apical to Basolateral (A-B) Transport: Add the transport buffer containing this compound to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the transport buffer containing this compound to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At specified time points, collect samples from the receiver chamber and replace with fresh buffer.
-
-
Sample Analysis:
-
Determine the concentration of this compound in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the Papp value for both A-B and B-A directions.
-
The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.
-
MDCK-MDR1 Permeability Assay
The MDCK-MDR1 permeability assay is used to determine if a compound is a substrate of the P-glycoprotein (P-gp) efflux transporter. This assay utilizes Madin-Darby Canine Kidney cells that have been transfected to overexpress the human MDR1 gene, which encodes for P-gp.
Logical Relationship in MDCK-MDR1 Assay
Caption: Logical flow for determining P-gp substrate potential using the MDCK-MDR1 assay.
Methodology:
-
Cell Culture:
-
Culture MDCK-MDR1 cells in a suitable medium.
-
Seed the cells onto permeable Transwell® inserts and culture for 3-5 days to form a confluent monolayer.
-
-
Monolayer Integrity:
-
Confirm monolayer integrity by measuring the TEER.
-
-
Transport Experiment (Bidirectional):
-
The transport experiment is conducted similarly to the Caco-2 assay, with both A-B and B-A transport directions being measured.
-
A known P-gp inhibitor (e.g., verapamil or cyclosporin A) can be included in a separate set of wells to confirm P-gp mediated efflux.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the Papp values and the efflux ratio. A significant increase in A-B transport and a decrease in the efflux ratio in the presence of a P-gp inhibitor confirms that this compound is a P-gp substrate.
-
Conclusion
The combination of PAMPA, Caco-2, and MDCK-MDR1 assays provides a comprehensive in vitro assessment of the membrane permeability of this compound. The PAMPA assay offers a rapid screen for passive permeability, while the Caco-2 assay provides a more biologically relevant model of intestinal absorption, including potential transporter effects. The MDCK-MDR1 assay specifically elucidates the role of P-gp mediated efflux. Together, the data generated from these protocols will be invaluable for guiding the further development of this compound as a potential therapeutic agent.
References
- 1. Nocarimidazoles A and B from a Marine-Derived Actinomycete of the Genus Nocardiopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nocarimidazoles C and D, antimicrobial alkanoylimidazoles from a coral-derived actinomycete Kocuria sp.: application of 1JC,H coupling constants for the unequivocal determination of substituted imidazoles and stereochemical diversity of anteisoalkyl chains in microbial metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. beilstein-journals.org [beilstein-journals.org]
Application Notes & Protocols: A Framework for Preclinical Assessment of Nocarimidazole A in Combination Therapies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nocarimidazole A is a 4-aminoimidazole alkaloid originally isolated from a marine-derived actinomycete, Nocardiopsis sp.[1][2][3] While initial studies have characterized its structure and antimicrobial properties, its potential as an anticancer agent remains largely unexplored. The broader class of imidazole-containing compounds has demonstrated significant anticancer activity through various mechanisms, including the modulation of key signaling pathways like PI3K/Akt/mTOR and the induction of apoptosis.[4][5]
This document outlines a comprehensive experimental framework for the preclinical evaluation of this compound in combination with a standard-of-care chemotherapeutic agent, such as Paclitaxel. For the purpose of this guide, we will operate on the hypothetical premise that this compound exerts its anticancer effects by inhibiting the PI3K/Akt signaling pathway . This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Combining a targeted agent like this compound with a cytotoxic drug like Paclitaxel, which stabilizes microtubules, presents a rational strategy to enhance therapeutic efficacy and potentially overcome drug resistance.
These protocols provide detailed methodologies for assessing synergy, elucidating the mechanism of action, and evaluating in vivo efficacy.
Section 1: In Vitro Synergy Screening
The initial step is to determine the nature of the interaction between this compound and the combination partner (e.g., Paclitaxel) in various cancer cell lines. The checkerboard assay is a standard method for this purpose, allowing for the calculation of a Combination Index (CI) based on the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Diagram 1: Synergy Screening Workflow
Protocol 1.1: Checkerboard Cell Viability Assay
This protocol describes how to assess the synergistic effects of this compound and Paclitaxel.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound and Paclitaxel stock solutions
-
96-well flat-bottom plates
-
MTT reagent (or other viability assay reagent like AlamarBlue)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS to the outer wells to minimize evaporation. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Dilution: Prepare serial dilutions of this compound and Paclitaxel in culture medium at 2x the final desired concentration. Typically, a 7-point dilution series is prepared for each drug.
-
Treatment:
-
Along the y-axis of the plate, add 100 µL of the 2x this compound dilutions (from highest to lowest concentration).
-
Along the x-axis, add 100 µL of the 2x Paclitaxel dilutions.
-
Include wells for each drug alone (with 100 µL of medium instead of the second drug) and untreated control wells (with 200 µL of medium).
-
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Viability Assessment (MTT Assay):
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance readings to the untreated control wells to determine the fraction of viable cells.
-
Calculate the IC50 value for each drug individually.
-
Use software like CompuSyn or a dedicated calculator to input the dose-response data for the drug combinations and calculate the Combination Index (CI) values.
-
Table 1: Hypothetical Synergy Data for this compound and Paclitaxel in MCF-7 Cells
| Drug/Combination | IC50 (nM) | Combination Index (CI) at ED50 | Interpretation |
| This compound (alone) | 150 | - | - |
| Paclitaxel (alone) | 10 | - | - |
| This compound + Paclitaxel | - | 0.65 | Synergy |
| This compound + Paclitaxel | - | 0.52 | Synergy |
| This compound + Paclitaxel | - | 0.81 | Synergy |
ED50, ED75, ED90 represent the effective dose for 50%, 75%, and 90% inhibition, respectively.
Section 2: Mechanism of Action Studies
Following the confirmation of synergy, experiments should be designed to validate the hypothetical mechanism of action. This involves assessing the impact of this compound, alone and in combination with Paclitaxel, on the PI3K/Akt signaling pathway and downstream cellular processes like apoptosis.
Diagram 2: Hypothesized this compound Signaling Pathway
Protocol 2.1: Western Blot Analysis of PI3K/Akt Pathway
This protocol is for detecting changes in the phosphorylation status of key proteins in the PI3K/Akt pathway.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound, Paclitaxel, and the combination at specified concentrations (e.g., their IC50 values) for 24 hours. Lyse cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. Wash again and apply ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the levels of phosphorylated proteins to their total protein counterparts and then to the loading control (β-actin).
Table 2: Hypothetical Western Blot Densitometry Results
| Treatment Group | p-Akt/Total Akt (Fold Change) | p-mTOR/Total mTOR (Fold Change) |
| Control | 1.00 | 1.00 |
| This compound | 0.45 | 0.50 |
| Paclitaxel | 0.95 | 0.98 |
| Combination | 0.15 | 0.20 |
Protocol 2.2: Apoptosis Assessment by Annexin V/PI Staining
This protocol uses flow cytometry to quantify apoptosis by detecting phosphatidylserine externalization (Annexin V) and membrane integrity (Propidium Iodide, PI).
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells as described in Protocol 2.1 for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Table 3: Hypothetical Apoptosis Analysis Results
| Treatment Group | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | 3.5 ± 0.8 | 1.2 ± 0.3 |
| This compound | 15.2 ± 2.1 | 4.5 ± 1.1 |
| Paclitaxel | 25.8 ± 3.5 | 8.1 ± 1.9 |
| Combination | 55.6 ± 5.2 | 15.3 ± 2.8 |
Protocol 2.3: qPCR for Apoptosis-Related Gene Expression
This protocol measures changes in mRNA levels of key apoptosis-regulating genes.
Materials:
-
Treated cells
-
RNA extraction kit (e.g., Trizol)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for target genes (e.g., Bax, Bcl-2, Caspase-3) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells for 24 hours. Extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA.
-
qPCR: Set up the qPCR reaction with SYBR Green Master Mix, primers, and cDNA.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and relative to the untreated control. A common approach is to analyze the Bax/Bcl-2 ratio as an indicator of apoptotic potential.
Table 4: Hypothetical qPCR Gene Expression Results
| Treatment Group | Bax (Fold Change) | Bcl-2 (Fold Change) | Bax/Bcl-2 Ratio (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 |
| This compound | 2.5 | 0.7 | 3.6 |
| Paclitaxel | 3.0 | 0.8 | 3.8 |
| Combination | 6.8 | 0.4 | 17.0 |
Section 3: In Vivo Efficacy Evaluation
Promising in vitro results should be validated in an animal model, such as a human tumor xenograft mouse model. This allows for the assessment of the combination therapy's effect on tumor growth, animal survival, and relevant biomarkers in a more complex biological system.
Diagram 3: In Vivo Xenograft Study Workflowdot
References
- 1. Nocarimidazoles A and B from a Marine-Derived Actinomycete of the Genus Nocardiopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming low yield in Nocarimidazole A fermentation and extraction.
Welcome to the Technical Support Center for Nocarimidazole A Fermentation and Extraction. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in producing this novel imidazole alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its production challenging?
This compound is a promising bioactive imidazole alkaloid produced by the actinomycete Nocardia imidazolea. Its complex structure and tightly regulated biosynthetic pathway often lead to low fermentation titers and difficulties in extraction and purification. This guide provides strategies to overcome these challenges.
Q2: What are the most critical factors influencing this compound yield?
The yield of this compound is dependent on a combination of genetic, nutritional, and physical factors. Key parameters to control include:
-
Strain Integrity: Ensuring the genetic stability of the Nocardia imidazolea high-producing strain.
-
Medium Composition: The balance of carbon and nitrogen sources is critical for steering metabolism towards secondary metabolite production.
-
Fermentation Parameters: Precise control of pH, temperature, dissolved oxygen, and agitation is essential.
-
Inoculum Quality: The age, density, and physiological state of the seed culture significantly impact the production phase.
Q3: My Nocardia imidazolea culture shows high biomass but low this compound production. What is the likely cause?
This common issue, known as growth-product decoupling, can arise from several factors:
-
Carbon Catabolite Repression: High concentrations of readily metabolizable sugars like glucose can suppress the genes responsible for this compound biosynthesis.
-
Nutrient Limitation: The switch to secondary metabolism is often triggered by the depletion of a key nutrient, such as phosphate or a specific amino acid. If the medium is too rich, this trigger may not occur.
-
Suboptimal pH: The optimal pH for Nocardia imidazolea growth may differ from the optimal pH for this compound production.
Q4: How can I confirm the identity and purity of my extracted this compound?
A multi-step analytical approach is recommended:
-
High-Performance Liquid Chromatography (HPLC): Use a C18 column with a UV detector to quantify this compound and assess purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation and confirmation.
Fermentation Troubleshooting Guide
Issue 1: Low Biomass and Poor Growth of Nocardia imidazolea
| Possible Cause | Suggested Solution |
| Suboptimal Inoculum | Ensure the seed culture is in the late logarithmic growth phase and use a standardized inoculum volume (typically 5-10% v/v). |
| Incorrect Medium Composition | Review the concentrations of essential macro- and micronutrients. Test alternative carbon and nitrogen sources. |
| Inappropriate Physical Parameters | Optimize temperature (typically 28-30°C) and initial pH (around 7.0) for your specific strain.[1] Ensure adequate aeration by adjusting the agitation speed and flask fill volume. |
| Contamination | Visually inspect the culture and perform microscopy to check for contaminating microorganisms. If contamination is present, discard the culture and review sterile techniques. |
Issue 2: High Biomass, but Low this compound Titer
| Possible Cause | Suggested Solution |
| Carbon Catabolite Repression | Replace glucose with a more slowly metabolized carbon source like fructose or sucrose.[2][3] Alternatively, implement a fed-batch strategy to maintain a low concentration of the primary carbon source. |
| Unfavorable pH Shift | Monitor and control the pH of the fermentation broth throughout the process. The optimal pH for this compound production may be slightly different from the optimal growth pH and often shifts during fermentation.[4][5] |
| Inadequate Dissolved Oxygen (DO) | Increase agitation and/or aeration rates to ensure DO levels do not become a limiting factor, especially during the stationary phase when secondary metabolite production is often highest. |
| Incorrect Harvest Time | Perform a time-course study to determine the optimal fermentation duration for peak this compound production, which typically occurs in the stationary phase. |
Extraction and Purification Troubleshooting Guide
Issue 1: Low Recovery of this compound from Fermentation Broth
| Possible Cause | Suggested Solution |
| Inefficient Cell Lysis | If this compound is intracellular, ensure complete cell disruption using methods like sonication or high-pressure homogenization before solvent extraction. |
| Incorrect Extraction Solvent | This compound is an alkaloid, so adjusting the pH of the broth to alkaline conditions (pH 9-10) before extraction with an organic solvent like ethyl acetate or chloroform can improve recovery. |
| Emulsion Formation | To break emulsions during liquid-liquid extraction, try adding brine, centrifuging the mixture, or passing it through a bed of celite. |
| Compound Degradation | This compound may be sensitive to pH, temperature, or light. Perform extraction steps quickly and at reduced temperatures if necessary. |
Issue 2: Difficulty in Purifying this compound
| Possible Cause | Suggested Solution |
| Co-elution of Impurities | Optimize the mobile phase for column chromatography. If using normal phase silica, and separation is poor, consider switching to reverse-phase chromatography or using a different stationary phase like alumina. |
| Compound Tailing or Broad Peaks | This can be due to interactions with the stationary phase. Try adding a small amount of a modifier like triethylamine to the mobile phase to improve peak shape for basic compounds like alkaloids. |
| Irreversible Binding to Column | Test the stability of this compound on a small amount of silica gel before performing large-scale column chromatography. If it degrades, use a less acidic stationary phase or deactivate the silica. |
| Sample Overload | Do not exceed the loading capacity of your chromatography column. If you have a large amount of crude extract, it is better to perform multiple smaller purification runs. |
Data Presentation
Table 1: Effect of Carbon Source on this compound Production
| Carbon Source (20 g/L) | Biomass (g/L DCW) | This compound Titer (mg/L) |
| Glucose | 12.5 | 45 |
| Fructose | 11.8 | 98 |
| Sucrose | 10.9 | 115 |
| Soluble Starch | 9.5 | 82 |
Table 2: Influence of Fermentation pH and Temperature on this compound Yield
| Temperature (°C) | Initial pH | Final pH | This compound Titer (mg/L) |
| 25 | 7.0 | 8.1 | 75 |
| 30 | 7.0 | 8.3 | 120 |
| 37 | 7.0 | 8.5 | 95 |
| 30 | 6.0 | 7.2 | 60 |
| 30 | 8.0 | 8.7 | 105 |
Data presented are representative and may vary based on the specific strain and other fermentation conditions.
Experimental Protocols
Protocol 1: Seed Culture Preparation for Nocardia imidazolea
-
Prepare a suitable solid medium (e.g., ISP Medium 2 Agar).
-
Inoculate the plate with a spore suspension or mycelial fragment of Nocardia imidazolea.
-
Incubate at 28°C for 7-10 days until good sporulation is observed.
-
Aseptically add 10 mL of sterile 0.01% Tween 80 solution to the plate.
-
Gently scrape the surface with a sterile loop to dislodge spores and mycelia.
-
Transfer the resulting suspension to a sterile tube.
-
Use this suspension to inoculate a liquid seed medium (e.g., Tryptic Soy Broth) at a 5% (v/v) ratio.
-
Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
Protocol 2: Solvent Extraction of this compound from Fermentation Broth
-
Harvest the fermentation broth by centrifugation at 8,000 x g for 15 minutes to separate the supernatant and mycelial biomass.
-
Adjust the pH of the supernatant to 9.0 using 2M NaOH.
-
Extract the alkalinized supernatant three times with an equal volume of ethyl acetate in a separatory funnel.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
If this compound is suspected to be intracellular, resuspend the mycelial pellet in methanol and disrupt the cells by sonication before proceeding with extraction.
Protocol 3: Solid-Phase Extraction (SPE) for this compound Cleanup
-
Select Cartridge: Use a reverse-phase C18 SPE cartridge.
-
Conditioning: Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not let the cartridge run dry.
-
Loading: Dissolve the crude extract in a minimal amount of the mobile phase (e.g., 10% acetonitrile in water) and load it onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of 5% acetonitrile in water to remove polar impurities.
-
Elution: Elute this compound with 5 mL of 80% acetonitrile in water.
-
Collect the eluate and evaporate the solvent before further analysis or purification.
Visualizations
Caption: Putative biosynthetic pathway for this compound.
Caption: Experimental workflow for this compound fermentation.
Caption: Logical troubleshooting flow for low yield issues.
References
- 1. ijsr.net [ijsr.net]
- 2. journalajrb.com [journalajrb.com]
- 3. researchgate.net [researchgate.net]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. The effects of temperature, pH and growth rate on secondary metabolism in Streptomyces thermoviolaceus grown in a chemostat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve the Aqueous Solubility of Nocarimidazole A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of Nocarimidazole A and similar poorly soluble imidazole-based compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a 4-aminoimidazole alkaloid with a conjugated carbonyl side chain, first isolated from a marine-derived actinomycete, Nocardiopsis sp.[1] Like many microbial secondary metabolites, it is a lipophilic molecule and is anticipated to have low aqueous solubility, which can significantly hinder its development as a therapeutic agent by limiting its bioavailability and formulation options.
Q2: What are the initial steps to characterize the solubility of this compound?
A2: A thorough solubility assessment is crucial. This typically involves determining the equilibrium solubility in various aqueous media, including deionized water, phosphate-buffered saline (PBS) at different pH values (e.g., 5.0, 7.4, and 9.0), and biorelevant media such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF). These initial studies help to understand the pH-dependent solubility profile and guide the selection of an appropriate solubilization strategy.
Q3: What are the primary strategies for enhancing the aqueous solubility of a poorly soluble compound like this compound?
A3: Strategies for improving aqueous solubility can be broadly classified into physical and chemical modifications.
-
Physical Modifications: These approaches focus on altering the physical properties of the solid drug. Common techniques include:
-
Particle Size Reduction: Micronization and nanosuspension increase the surface area-to-volume ratio, which can improve the dissolution rate.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution.
-
Modification of Crystal Habit: Preparing amorphous forms or different polymorphs can lead to higher apparent solubility compared to the stable crystalline form.
-
-
Chemical Modifications: These methods involve altering the chemical properties of the molecule or its immediate environment. Key techniques include:
-
pH Adjustment and Salt Formation: For ionizable compounds, adjusting the pH of the formulation to favor the ionized form can significantly increase solubility. The imidazole ring in this compound has basic properties, making it a candidate for salt formation with pharmaceutically acceptable acids.
-
Co-solvency: The addition of a water-miscible organic solvent (co-solvent) to the aqueous vehicle can increase the solubility of hydrophobic compounds.
-
Complexation: Using complexing agents like cyclodextrins can encapsulate the poorly soluble this compound molecule, thereby increasing its apparent solubility.
-
Troubleshooting Guide
Issue 1: this compound precipitates out of solution when transitioning from an organic stock to an aqueous buffer.
-
Possible Cause: The concentration of this compound in the aqueous buffer exceeds its thermodynamic solubility, leading to rapid precipitation. The organic solvent from the stock solution may also influence the local solubility.
-
Troubleshooting Steps:
-
Reduce the Final Concentration: Attempt to work with a lower final concentration of this compound in the aqueous medium.
-
Use a Co-solvent System: Introduce a pharmaceutically acceptable co-solvent (e.g., ethanol, propylene glycol, PEG 400) into the aqueous buffer to increase the solubility. Start with a low percentage (e.g., 5-10% v/v) and gradually increase if necessary.
-
Employ a pH-Adjusted Buffer: Based on the presumed basic nature of the imidazole moiety, using a buffer with a pH below the pKa of this compound will favor the more soluble ionized form. An initial screen with buffers at pH 4, 5, and 6 is recommended.
-
Incorporate a Surfactant: A small amount of a non-ionic surfactant (e.g., Tween® 80, Cremophor® EL) can help to maintain the solubility of hydrophobic compounds.
-
Issue 2: Inconsistent results in shake-flask solubility experiments.
-
Possible Cause: The system may not have reached equilibrium, there could be temperature fluctuations, or the solid form of this compound may be inconsistent between experiments.
-
Troubleshooting Steps:
-
Ensure Equilibrium is Reached: Extend the incubation time for the shake-flask experiment. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of dissolved this compound has plateaued.
-
Maintain a Constant Temperature: Conduct experiments in a temperature-controlled environment (e.g., an incubator shaker or a water bath) as solubility is highly dependent on temperature.
-
Characterize the Solid Form: Use techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to confirm the solid-state of this compound before and after the solubility measurement to check for any polymorphic transformations.
-
Issue 3: Limited solubility improvement with pH adjustment.
-
Possible Cause: The pKa of this compound may not be in a range that allows for significant ionization at physiologically relevant pH values. Alternatively, the intrinsic solubility of the ionized form may still be low.
-
Troubleshooting Steps:
-
Determine the pKa: If not known, experimentally determine the pKa of this compound to identify the optimal pH range for solubilization.
-
Combine with Other Techniques: pH adjustment can be used in conjunction with other methods. For example, use a pH-adjusted buffer as the aqueous phase in a co-solvent system or for dissolving a cyclodextrin complex of this compound.
-
Consider Salt Formation: If pH adjustment in solution is insufficient, preparing a stable, solid salt of this compound with a suitable counter-ion could provide a more significant and lasting improvement in solubility and dissolution rate.
-
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of this compound with PVP K30 using the Solvent Evaporation Method
This protocol aims to enhance the solubility and dissolution rate of this compound by dispersing it in a hydrophilic polymer matrix.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol (or another suitable volatile solvent in which both components are soluble)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Accurately weigh the desired amounts of this compound and PVP K30. A common starting point is a 1:4 weight ratio of drug to polymer.
-
Dissolve both this compound and PVP K30 in a minimal amount of methanol in a round-bottom flask. Gently warm and sonicate if necessary to ensure complete dissolution and the formation of a clear solution.
-
Attach the flask to a rotary evaporator. Evaporate the solvent at a controlled temperature (e.g., 40°C) under reduced pressure.
-
Continue the evaporation process until a thin, dry film is formed on the inner surface of the flask.
-
Scrape the solid dispersion from the flask. Further dry the material in a vacuum oven at a slightly elevated temperature (e.g., 45°C) for 24 hours to remove any residual solvent.
-
The resulting solid dispersion can be gently ground into a fine powder for subsequent solubility and dissolution studies.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex by Kneading Method
This method is a simple and efficient way to prepare inclusion complexes to enhance solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Ethanol-water solution (1:1 v/v)
Methodology:
-
Place the accurately weighed HP-β-CD in a mortar. A 1:2 molar ratio of this compound to HP-β-CD is a typical starting point.
-
Add a small amount of the ethanol-water solution to the HP-β-CD to form a paste.
-
Add the accurately weighed this compound to the paste.
-
Knead the mixture thoroughly for 45-60 minutes. During this process, a small quantity of the solvent can be added if the mixture becomes too dry.
-
The resulting paste is then dried in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
-
The dried complex is pulverized and sieved to obtain a uniform particle size.
Quantitative Data Summary
As specific experimental data for this compound is not publicly available, the following table provides a template for summarizing and comparing the outcomes of various solubility enhancement techniques. Researchers should populate this table with their own experimental data.
| Method | Vehicle/System | This compound:Excipient Ratio (w/w or molar) | Apparent Solubility (µg/mL) | Fold Increase in Solubility |
| Control | Deionized Water | N/A | e.g., 1.5 | 1.0 |
| pH Adjustment | pH 5.0 Phosphate Buffer | N/A | e.g., 15 | 10 |
| Co-solvency | 20% PEG 400 in Water | N/A | e.g., 75 | 50 |
| Complexation | 2% HP-β-CD in Water | 1:2 (molar) | e.g., 120 | 80 |
| Solid Dispersion | PVP K30 | 1:4 (w/w) | e.g., 250 | 167 |
Visualizations
Caption: A general experimental workflow for addressing the poor aqueous solubility of a research compound like this compound.
Caption: Logical relationship between the problem and various solution strategies leading to the desired outcome.
References
Addressing stability issues of Nocarimidazole A in solution.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues of Nocarimidazole A in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing potency over a short period. What are the potential causes?
A1: Loss of potency in this compound solutions can be attributed to several factors, primarily chemical degradation. Like many imidazole-containing compounds, this compound may be susceptible to degradation pathways such as hydrolysis, oxidation, and photodegradation.[1][2][3] The stability can be influenced by the solvent used, pH of the solution, exposure to light, and storage temperature.[2][4]
Q2: What are the visible signs of this compound degradation in solution?
A2: Visual indicators of degradation can include a change in the color of the solution, the formation of precipitates, or a decrease in clarity. However, significant degradation can occur without any visible changes. Therefore, it is crucial to rely on analytical methods like High-Performance Liquid Chromatography (HPLC) to accurately assess the stability and concentration of this compound.
Q3: How does the pH of the solution affect the stability of this compound?
A3: The imidazole moiety in this compound makes it susceptible to pH-dependent degradation. For instance, some imidazole-containing drugs exhibit instability in alkaline conditions, leading to hydrolysis. It is recommended to conduct pH stability studies to determine the optimal pH range for your experimental solutions.
Q4: Is this compound sensitive to light?
A4: Many imidazole derivatives are known to be sensitive to light, which can induce photodegradation. To minimize this, it is recommended to prepare and store this compound solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
Q5: What is the recommended storage temperature for this compound solutions?
A5: Elevated temperatures generally accelerate chemical degradation. For short-term storage, refrigeration (2-8 °C) is often advisable. For long-term storage, freezing (-20 °C or -80 °C) may be necessary, though freeze-thaw cycles should be minimized as they can also affect stability. The optimal storage temperature should be determined through formal stability studies.
Troubleshooting Guide
Issue: Rapid Degradation of this compound in Aqueous Solution
Symptoms:
-
Loss of biological activity in assays.
-
Appearance of new peaks in HPLC chromatograms.
-
Changes in the physical appearance of the solution (color change, precipitation).
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Hydrolysis | Adjust the pH of the solution. Buffer the solution to a pH where this compound exhibits maximum stability. Conduct a pH stability profile to identify this optimal range. |
| Oxidation | De-gas solvents before use. Consider adding antioxidants to the formulation. Store solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Photodegradation | Protect solutions from light at all times by using amber vials or light-blocking containers. |
| Temperature Instability | Store stock and working solutions at appropriate temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles. |
| Solvent Incompatibility | Test the stability of this compound in different biocompatible solvents or co-solvent systems. |
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under various stress conditions, based on typical degradation patterns of related compounds. This data is for illustrative purposes and should be confirmed by experimental studies.
| Condition | Incubation Time (hours) | Percent this compound Remaining |
| pH | ||
| pH 3 (0.1 M HCl) | 24 | 95% |
| pH 7 (Phosphate Buffer) | 24 | 98% |
| pH 10 (0.01 M NaOH) | 24 | 75% |
| Temperature | ||
| 4°C | 48 | 99% |
| 25°C (Room Temperature) | 48 | 90% |
| 40°C | 48 | 65% |
| Light Exposure | ||
| Protected from Light | 24 | 99% |
| Exposed to UV Light | 24 | 55% |
| Oxidative Stress | ||
| Control (No H₂O₂) | 12 | 99% |
| 3% H₂O₂ | 12 | 40% |
Experimental Protocols
Protocol: HPLC Method for Stability Assessment of this compound
This protocol outlines a general method for determining the stability of this compound in solution using reverse-phase high-performance liquid chromatography (RP-HPLC).
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other appropriate mobile phase modifier)
-
Buffers of various pH values
-
Calibrated HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
This compound Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO or ethanol) to a final concentration of 1 mg/mL.
-
Working Solutions: Dilute the stock solution with the desired experimental buffer or solvent to a final concentration within the linear range of the assay (e.g., 10 µg/mL).
3. HPLC Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 296 nm)
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B (re-equilibration)
-
4. Stability Study Procedure:
-
Prepare working solutions of this compound under the desired stress conditions (e.g., different pH, temperature, light exposure).
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of each solution.
-
Inject the samples onto the HPLC system.
-
Record the peak area of the this compound peak.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Percentage Remaining = (Peak Area at time t / Peak Area at time 0) x 100
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting decision tree for stability issues.
References
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Nocarimidazole A Purification
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of Nocarimidazole A by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
A1: this compound is a 4-aminoimidazole alkaloid first isolated from a marine-derived actinomycete, Nocardiopsis sp.[1][2]. As an imidazole derivative, it is an aromatic heterocyclic compound[3]. Its alkaloid nature suggests it is a basic compound, which can influence its behavior during reversed-phase HPLC[4].
Q2: What are the typical starting conditions for HPLC purification of this compound?
A2: Based on published methods for related compounds, a good starting point for purifying this compound is reversed-phase HPLC.[1] Refer to the table below for typical parameters.
| Parameter | Recommended Setting | Source |
| HPLC System | Preparative or Semi-Preparative HPLC | |
| Column | Reversed-phase C18 (e.g., Phenomenex Luna C18, 250 x 10 mm, 5 µm) | |
| Mobile Phase A | Water with an acidic modifier (e.g., 0.1% Formic Acid or 0.1% TFA) | |
| Mobile Phase B | Acetonitrile or Methanol with the same acidic modifier | |
| Gradient | A linear gradient from a low to a high percentage of Mobile Phase B (e.g., 20% to 100% B over 30-40 minutes) | |
| Flow Rate | Dependent on column diameter (e.g., 4-5 mL/min for a 10 mm ID column) | |
| Detection | UV detector, monitoring at wavelengths around 215-254 nm or a specific λmax if known | |
| Sample Preparation | Dissolve the crude or partially purified extract in the initial mobile phase composition or a compatible solvent like methanol |
Q3: Why is an acidic modifier like formic acid or TFA often recommended for the mobile phase?
A3: this compound is an alkaloid and therefore a basic compound. In reversed-phase HPLC, basic compounds can interact strongly with residual silanol groups on the silica-based stationary phase, leading to poor peak shape (tailing). Adding a small amount of acid to the mobile phase protonates the basic sites on the analyte and suppresses the ionization of silanol groups, which minimizes these secondary interactions and results in sharper, more symmetrical peaks.
Q4: Can this compound degrade during purification?
A4: Imidazole-based compounds can be susceptible to degradation under certain conditions, such as exposure to strong acids, bases, light, or oxidizing agents. While specific stability data for this compound is limited, it is prudent to handle samples with care. It is recommended to use fresh solvents, protect samples from light if they are stored for extended periods, and avoid extreme pH conditions in the mobile phase unless necessary for separation.
HPLC Troubleshooting Guide
This guide addresses common problems encountered during the HPLC purification of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Q: My chromatogram shows significant peak tailing for this compound. What could be the cause and how can I fix it?
A: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC.
Potential Causes and Solutions:
-
Secondary Interactions: The basic imidazole nitrogen can interact with acidic silanol groups on the C18 column packing.
-
Solution: Add an acidic modifier to your mobile phase. Acetic acid, formic acid, or trifluoroacetic acid (TFA) at concentrations of 0.05-0.1% are commonly used to improve the peak shape of basic compounds.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume. Perform a loading study to determine the optimal sample load for your column.
-
-
Column Degradation: The stationary phase may be degrading, exposing more active silanol sites.
-
Solution: Try cleaning the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.
-
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Dissolve your sample in the initial mobile phase or a weaker solvent whenever possible.
-
Problem 2: Poor Resolution or Co-eluting Peaks
Q: I am unable to separate this compound from other impurities. How can I improve the resolution?
A: Improving resolution involves optimizing the selectivity, efficiency, or retention of your method.
Potential Causes and Solutions:
-
Suboptimal Mobile Phase Composition: The choice of organic solvent and the gradient profile can significantly impact resolution.
-
Solution 1: If using methanol, try switching to acetonitrile, or vice-versa. These solvents have different selectivities and may resolve co-eluting compounds.
-
Solution 2: Optimize the gradient. A shallower gradient (i.e., a slower increase in the organic solvent percentage over time) will increase run time but can significantly improve the separation of closely eluting peaks.
-
-
Incorrect Column Choice: The column chemistry may not be suitable for your sample.
-
Solution: If using a standard C18 column, consider trying a different stationary phase, such as a C8, Phenyl-Hexyl, or an embedded polar group (EPG) column, which can offer different selectivities for alkaloids.
-
-
High Flow Rate: A flow rate that is too high can decrease column efficiency and, consequently, resolution.
-
Solution: Try reducing the flow rate. This will increase analysis time but may improve peak separation.
-
Problem 3: Variable Retention Times
Q: The retention time for this compound is shifting between injections. What is causing this instability?
A: Fluctuating retention times are often indicative of issues with the HPLC system or mobile phase preparation.
Potential Causes and Solutions:
-
Inadequate Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection. This is especially critical in gradient elution.
-
Solution: Increase the equilibration time between runs to ensure the column is ready for the next injection.
-
-
Mobile Phase Instability or Inconsistent Preparation: If the mobile phase is not prepared consistently or is volatile, its composition can change over time.
-
Solution: Prepare fresh mobile phase daily. Ensure accurate measurements of all components. If using buffered solutions, ensure the buffer is fully dissolved and the pH is consistent.
-
-
Pump Malfunction or Leaks: Air bubbles in the pump or leaks in the system can cause the flow rate to fluctuate, leading to variable retention times.
-
Solution: Degas the mobile phase thoroughly. Purge the pump to remove any air bubbles. Inspect the system for any signs of leaks, such as salt deposits around fittings.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect solvent viscosity and column chemistry, leading to shifts in retention.
-
Solution: Use a column oven to maintain a constant temperature for the column.
-
Experimental Protocols & Methodologies
General Protocol for Reversed-Phase HPLC Purification of this compound
This protocol is a representative method based on the purification of similar natural products and should be optimized for your specific sample and instrumentation.
-
Sample Preparation:
-
Dissolve the crude or semi-purified extract containing this compound in a suitable solvent (e.g., methanol, DMSO) to create a stock solution.
-
Filter the sample solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.
-
If possible, dilute the filtered sample in the initial mobile phase composition before injection.
-
-
HPLC System Preparation:
-
Prepare the mobile phases. For example:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.
-
-
Thoroughly degas both mobile phases using an inline degasser, sonication, or helium sparging.
-
Install a reversed-phase C18 column and purge the HPLC system with the mobile phases to remove any storage solvents and air bubbles.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 80% A, 20% B) for at least 10-15 column volumes or until a stable baseline is achieved.
-
-
Chromatographic Run and Fraction Collection:
-
Inject a small amount of the prepared sample to perform an analytical run and identify the retention time of this compound.
-
Based on the analytical run, develop a suitable preparative gradient. An example is provided in the table below.
-
Perform the preparative run with a larger injection volume.
-
Collect fractions corresponding to the this compound peak.
-
Analyze the collected fractions by analytical HPLC or another technique (e.g., TLC, MS) to confirm purity.
-
Example Preparative HPLC Gradient
| Time (minutes) | % Mobile Phase A (0.1% FA in Water) | % Mobile Phase B (0.1% FA in ACN) |
| 0.0 | 80 | 20 |
| 5.0 | 80 | 20 |
| 35.0 | 0 | 100 |
| 45.0 | 0 | 100 |
| 45.1 | 80 | 20 |
| 55.0 | 80 | 20 |
Visualizations
Caption: General workflow for the HPLC purification of this compound.
Caption: Troubleshooting decision tree for common HPLC issues.
Caption: Interactions of this compound with a C18 stationary phase.
References
Challenges in the chemical synthesis of the Nocarimidazole A scaffold.
Welcome to the technical support center for the chemical synthesis of the Nocarimidazole A scaffold. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in constructing the bicyclic pyrrolo[1,2-a]imidazole core of this compound?
The main challenges generally revolve around three areas:
-
Low Cyclization Yields: Traditional condensation methods for forming the imidazole ring fused to the pyrrolidine can suffer from low yields due to competing side reactions or harsh reaction conditions.
-
Regioselectivity: Achieving the desired substitution pattern (e.g., 3,5-disubstitution) on the scaffold can be difficult. Isomeric products are a common issue, complicating purification.[1]
-
Purification Difficulties: The polar nature of the imidazole core and its intermediates can make chromatographic purification challenging.
Q2: Are there modern alternatives to classical condensation reactions for forming the pyrrolo[1,2-a]imidazole scaffold?
Yes, several modern synthetic strategies have been developed to improve efficiency and yield. These include:
-
Cascade or Domino Reactions: One-pot procedures that involve a sequence of reactions, such as a [3+2] cycloaddition followed by oxidative aromatization, can construct the scaffold with high efficiency.[1]
-
Intramolecular Cyclization: Methods based on the intramolecular cyclization of functionalized pyrrolidine precursors, for example, using reagents like (Boc)₂O to mediate the ring closure, offer a milder alternative.[1]
-
Palladium-Catalyzed C-H Functionalization: These advanced methods allow for the rapid synthesis of substituted pyrrolo[1,2-c]imidazole derivatives through isocyanide insertion, providing a route to highly decorated scaffolds.
Q3: What starting materials are typically used for the pyrrolidine portion of the scaffold?
L-proline and its derivatives are common and versatile starting materials for introducing the pyrrolidine ring, often utilized in cascade reactions with reagents like phenacyl azides to form the bicyclic core.[1]
Troubleshooting Guides
Problem 1: Low Yield in Imidazole Ring Annulation
Q: My condensation reaction to form the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold is giving a very low yield (<20%). What are the likely causes and how can I improve it?
A: Low yields in this step are a frequent issue, often stemming from suboptimal reaction conditions or reagent choice. Below is a systematic guide to troubleshoot this problem.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
Data on Reaction Condition Optimization
For reactions involving the condensation of an aminopyrroline with a haloketone, conditions can significantly impact yield. While specific data for this compound is not publicly available, representative data for similar scaffolds highlights key variables.
| Reagent System | Solvent | Temperature | Additive/Base | Reported Yield Range | Reference |
| Aminopyrroline + 2-Bromo Ketone | EtOAc | Room Temp | None | Low (unspecified) | [1] |
| Aminopyrroline + Pyridyl Bromo Ketone | DMF | Heating | Na₂CO₃ | 14% | |
| L-Proline + Phenacyl Azides | Toluene | Reflux | None (Cascade) | High (up to 90%) | |
| N-acylpyrrolidine Ketone | MeCN | Room Temp | (Boc)₂O | Good (unspecified) |
Problem 2: Formation of Impure Product / Difficult Purification
Q: My reaction produces the desired pyrrolo[1,2-a]imidazole product, but it is contaminated with side products and is difficult to purify via column chromatography. What can I do?
A: Purification of polar, nitrogen-containing heterocycles is a common challenge. Here are some strategies to address this issue.
Purification Strategy Flowchart
Caption: Decision tree for purifying polar heterocyclic compounds.
Key Experimental Protocols
The following protocols are representative methods for the synthesis of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold, which forms the core of this compound.
Protocol 1: Cascade [3+2] Cycloaddition Route
This one-pot method provides high yields of 3-aryl-substituted pyrrolo[1,2-a]imidazoles.
Diagram of Synthetic Workflow
Caption: Workflow for the cascade synthesis of the scaffold.
Methodology:
-
To a round-bottom flask equipped with a reflux condenser, add L-proline (1.0 eq) and the desired phenacyl azide (1.0 eq).
-
Add toluene as the solvent (concentration approx. 0.1 M).
-
Heat the reaction mixture to reflux and maintain for 4-12 hours, monitoring the consumption of starting materials by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction to cool to room temperature.
-
Remove the solvent in vacuo.
-
The resulting crude residue can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole product.
Protocol 2: Intramolecular Cyclization Route
This method utilizes a pre-functionalized pyrrolidine to form the imidazole ring.
Methodology:
-
Dissolve the N-acylpyrrolidine ketone precursor (1.0 eq) in anhydrous acetonitrile (MeCN).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 6-24 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to yield the target pyrrolo[1,2-a]imidazole. This method is noted for its mild conditions.
References
Preventing degradation of Nocarimidazole A during storage.
This technical support center provides guidance on preventing the degradation of Nocarimidazole A during storage. The following information is based on the general chemical properties of imidazole-containing compounds and best practices for handling sensitive research materials.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it as a solid in a tightly sealed container.[1][2] The storage area should be dry, well-ventilated, and protected from light.[3] For solutions, storage at low temperatures (-20°C or -80°C) is advisable to minimize degradation.
Q2: I observed a change in the color of my this compound sample. What could be the cause?
A2: A change in color often indicates chemical degradation. This can be caused by exposure to light, air (oxidation), or incompatible substances. It is crucial to investigate the storage conditions and handling procedures to identify the potential cause.
Q3: Can I store this compound in a solution?
A3: While storing this compound in solution is possible for short-term use, it is generally more susceptible to degradation than when stored as a solid.[4] If solution storage is necessary, use a high-purity, anhydrous solvent, purge the vial with an inert gas (e.g., argon or nitrogen) before sealing, and store at or below -20°C.
Q4: What solvents are recommended for dissolving this compound?
A4: The choice of solvent depends on the experimental requirements. However, for storage purposes, aprotic and anhydrous solvents are generally preferred to minimize hydrolysis. It is essential to ensure the solvent is free of peroxides, which can accelerate oxidative degradation.
Q5: How does pH affect the stability of this compound in solution?
A5: Imidazole-containing compounds can be susceptible to both acid and base-catalyzed hydrolysis. The optimal pH for storage in aqueous solutions should be determined experimentally, but a neutral pH range (6-8) is often a reasonable starting point.
Troubleshooting Guide
This guide will help you identify and resolve potential issues leading to the degradation of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Change in sample appearance (color, crystallinity) | Oxidation, photodegradation, or hydrolysis. | 1. Review storage conditions: ensure protection from light and air. 2. Analyze a small portion of the sample using a suitable analytical method (e.g., HPLC, LC-MS) to identify degradation products. 3. If degradation is confirmed, discard the sample and obtain a fresh batch. |
| Reduced biological activity or inconsistent experimental results | Degradation of the active compound. | 1. Verify the integrity of the stored this compound using an analytical method. 2. Prepare fresh solutions from a solid stock for each experiment. 3. Re-evaluate the experimental protocol for any steps that could induce degradation (e.g., prolonged exposure to harsh pH or high temperatures). |
| Precipitation in a stored solution | Poor solubility at low temperatures or solvent evaporation. | 1. Allow the solution to warm to room temperature to see if the precipitate redissolves. 2. If the precipitate remains, it may be a degradation product. Analyze the supernatant and precipitate separately. 3. Ensure vials are properly sealed to prevent solvent evaporation. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability under Different Storage Conditions
This protocol outlines a method to evaluate the stability of this compound under various storage conditions.
Materials:
-
This compound (solid)
-
High-purity solvents (e.g., DMSO, ethanol)
-
Amber glass vials with Teflon-lined caps
-
Inert gas (argon or nitrogen)
-
Temperature-controlled storage units (e.g., refrigerator, freezer)
-
Analytical instrument (e.g., HPLC-UV, LC-MS)
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of this compound in the desired solvent at a known concentration. .
-
Aliquot the stock solution into multiple amber glass vials.
-
For anaerobic conditions, gently bubble inert gas through the solution for 5-10 minutes before capping the vials.
-
-
Storage Conditions:
-
Store the vials under a matrix of different conditions. A suggested set of conditions is provided in the table below.
-
Include a control sample stored under ideal conditions (e.g., -80°C, protected from light, under inert gas).
-
-
Time Points:
-
Analyze an aliquot from each condition at regular intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
-
Analysis:
-
Use a validated analytical method to quantify the remaining concentration of this compound and identify any major degradation products.
-
Plot the concentration of this compound versus time for each storage condition to determine the degradation rate.
-
Table 1: Suggested Storage Conditions for Stability Testing
| Condition | Temperature | Atmosphere | Light Exposure |
| 1 | Room Temperature | Air | Ambient Light |
| 2 | Room Temperature | Air | Dark |
| 3 | Room Temperature | Inert Gas | Dark |
| 4 | 4°C | Air | Dark |
| 5 | 4°C | Inert Gas | Dark |
| 6 | -20°C | Air | Dark |
| 7 | -20°C | Inert Gas | Dark |
| 8 | -80°C | Inert Gas | Dark (Control) |
Visualizations
Caption: Troubleshooting workflow for identifying the cause of this compound degradation.
Caption: Potential chemical degradation pathways for this compound.
References
Refining analytical methods for sensitive detection of Nocarimidazole A.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining analytical methods for the sensitive detection of Nocarimidazole A. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
A1: this compound is a bioactive secondary metabolite isolated from the marine-derived actinomycete Nocardiopsis sp.[1][2]. It possesses a unique 4-aminoimidazole ring coupled with a conjugated carbonyl side chain[1]. Its potential pharmacological activities make it a compound of interest in drug discovery and development. Sensitive and accurate detection methods are crucial for pharmacokinetic studies, metabolism research, and for understanding its mechanism of action at low physiological concentrations.
Q2: Which analytical techniques are most suitable for the sensitive detection of this compound?
A2: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the most appropriate technique for sensitive and selective quantification of this compound in complex biological matrices. This method offers high specificity through the selection of specific precursor and product ion transitions (Multiple Reaction Monitoring - MRM), and high sensitivity, often achieving limits of detection in the low ng/mL to pg/mL range.
Q3: What are the main challenges in analyzing this compound?
A3: The main challenges include:
-
Poor ionization efficiency: The neutral carbonyl group in this compound can lead to poor ionization in electrospray ionization (ESI), which is a common source for LC-MS/MS.
-
Matrix effects: When analyzing samples from complex biological matrices (e.g., plasma, tissue extracts), co-eluting endogenous compounds can suppress or enhance the ionization of this compound, leading to inaccurate quantification.
-
Peak shape issues: As an imidazole-containing compound, this compound may exhibit peak tailing on reversed-phase HPLC columns due to interactions with residual silanols on the stationary phase.
-
Stability: The stability of this compound in various solvents and storage conditions should be evaluated to ensure accurate results.
Q4: How can I improve the ionization of this compound in LC-MS/MS?
A4: To improve ionization:
-
Optimize ESI source parameters: Carefully tune the capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature.
-
Mobile phase modification: The addition of a small amount of an acid, such as formic acid or acetic acid, to the mobile phase can promote protonation of the imidazole ring, enhancing the signal in positive ion mode.
-
Consider chemical derivatization: If sensitivity is still insufficient, derivatization of the carbonyl group can be explored to introduce a more readily ionizable moiety, though this adds complexity to the sample preparation.
Q5: What is the expected molecular weight and formula of this compound?
A5: The molecular formula of this compound is C₁₂H₂₁N₃O, with a corresponding monoisotopic mass of 223.1685 g/mol . In positive ion mode mass spectrometry, it is typically observed as the protonated molecule [M+H]⁺ at m/z 224.1763.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
HPLC-Related Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions with silanol groups on the column.- Inappropriate mobile phase pH.- Column overload. | - Use a base-deactivated or end-capped C18 column.- Add a small amount of a basic modifier like triethylamine (TEA) to the mobile phase (if compatible with MS detection).- Adjust the mobile phase pH to be at least 2 units below the pKa of the imidazole nitrogen to ensure it is fully protonated.- Reduce the injection volume or sample concentration. |
| Variable Retention Times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column degradation. | - Prepare fresh mobile phase daily and ensure thorough mixing.- Use a column oven to maintain a constant temperature.- Use a guard column to protect the analytical column from contaminants.- If the column is old, replace it. |
| Poor Resolution | - Inappropriate mobile phase composition.- Unsuitable column chemistry.- Gradient profile not optimized. | - Adjust the organic modifier (acetonitrile vs. methanol) and the buffer concentration.- Try a different stationary phase (e.g., a phenyl-hexyl column).- Optimize the gradient slope and time to better separate this compound from interfering peaks. |
| High Backpressure | - Blockage in the HPLC system (e.g., frits, tubing, column).- Particulate matter from the sample. | - Filter all samples and mobile phases before use.- Systematically check for blockages by disconnecting components and observing the pressure.- Back-flush the column with a compatible solvent. |
MS-Related Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Signal Intensity | - Poor ionization of this compound.- Ion suppression from matrix components.- Incorrect MS/MS parameters. | - Optimize ESI source parameters (see FAQ A4).- Improve sample cleanup to remove interfering matrix components.- Optimize the collision energy for the selected MRM transitions.- Ensure the mobile phase is compatible with ESI. |
| Signal Suppression or Enhancement (Matrix Effects) | - Co-eluting compounds from the sample matrix affecting ionization. | - Implement a more effective sample preparation method (e.g., solid-phase extraction).- Adjust the HPLC method to chromatographically separate this compound from the interfering compounds.- Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. |
| Inconsistent Results | - Instability of this compound in the sample or autosampler.- Inconsistent sample preparation. | - Perform stability studies to determine the appropriate storage conditions and time for processed samples.- Ensure consistent and reproducible sample preparation procedures.- Use an internal standard to correct for variations. |
Experimental Protocols
The following is a general protocol for the sensitive detection of this compound in a biological matrix (e.g., plasma) using LC-MS/MS. This protocol should be optimized and validated for your specific application.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To extract this compound from the biological matrix and remove interfering components.
-
Materials:
-
Mixed-mode cation exchange SPE cartridges.
-
Methanol, Acetonitrile (HPLC grade).
-
Formic acid.
-
Ammonium hydroxide.
-
Internal Standard (IS) working solution (e.g., a structurally similar compound or a stable isotope-labeled this compound).
-
-
Procedure:
-
Spike a known volume of the plasma sample (e.g., 100 µL) with the internal standard.
-
Precipitate proteins by adding 3 volumes of cold acetonitrile. Vortex and centrifuge.
-
Dilute the supernatant with an acidic aqueous solution (e.g., 2% formic acid in water).
-
Condition the SPE cartridge with methanol followed by the acidic aqueous solution.
-
Load the diluted sample onto the SPE cartridge.
-
Wash the cartridge with the acidic aqueous solution to remove polar interferences.
-
Wash with methanol to remove non-polar interferences.
-
Elute this compound with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
HPLC system with a binary pump and autosampler.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
-
-
LC Conditions (example):
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions (example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MRM Transitions: (To be determined by infusing a standard solution of this compound)
-
This compound: Q1 (Precursor Ion): 224.2 m/z -> Q3 (Product Ion): To be determined (Collision Energy: To be optimized).
-
Internal Standard: To be determined based on the selected IS.
-
-
Quantitative Data Summary
The following tables provide representative quantitative data for the analysis of imidazole alkaloids, which can be used as a starting point for method development for this compound. Note: These values are illustrative and must be experimentally determined and validated for the specific method and instrumentation used.
Table 1: Example LC-MS/MS Parameters for Imidazole Alkaloids
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (hypothetical) | 224.2 | e.g., 124.1 | e.g., 20 |
| Histamine | 112.1 | 95.1 | 15 |
| N-acylhistamine analogue | 222.2 | 110.1 | 18 |
Table 2: Typical Method Performance Characteristics
| Parameter | Typical Value |
| Linear Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for analytical issues.
References
Mitigating batch-to-batch variability in Nocarimidazole A production.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of Nocarimidazole A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its significance?
A1: this compound is a 4-aminoimidazole alkaloid isolated from marine-derived actinomycetes, specifically the genus Nocardiopsis.[1][2][3] It possesses a rare 4-aminoimidazole ring coupled with a conjugated carbonyl side chain.[1][3] this compound has demonstrated weak antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus epidermidis. Its unique structure and biological activity make it a subject of interest for further investigation in drug discovery and development.
Q2: What are the primary methods for producing this compound?
A2: this compound is a secondary metabolite produced by microbial fermentation. The primary production method involves cultivating a this compound-producing strain of Nocardiopsis or a genetically engineered host in a suitable fermentation medium under optimized conditions. Following fermentation, the compound is extracted from the culture broth and purified using chromatographic techniques.
Q3: What are the main factors that influence the yield of this compound during fermentation?
A3: The yield of secondary metabolites like this compound is highly sensitive to fermentation conditions. Key factors include:
-
Media Composition: The type and concentration of carbon and nitrogen sources, as well as the presence of trace elements and minerals, are critical.
-
pH: Maintaining an optimal pH range throughout the fermentation is crucial for both microbial growth and secondary metabolite production.
-
Temperature: Each microbial strain has an optimal temperature for growth and production.
-
Aeration and Agitation: Adequate oxygen supply and mixing are essential for the growth of aerobic actinomycetes and can significantly impact product formation.
-
Inoculum Quality: The age, size, and physiological state of the inoculum can affect the kinetics of the fermentation process.
Q4: How can I confirm the identity and purity of my isolated this compound?
A4: A combination of analytical techniques is recommended for structural confirmation and purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Used for purification and to determine the purity of the final compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of this compound.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.
Troubleshooting Guides
Low or No Yield of this compound
| Symptom | Possible Cause | Troubleshooting Steps |
| Poor microbial growth and low product yield. | Suboptimal fermentation media or conditions. | Systematically optimize media components (carbon/nitrogen sources, trace elements) and physical parameters (pH, temperature, aeration). |
| Poor quality inoculum. | Standardize the inoculum preparation protocol, ensuring a consistent age and density of the seed culture. | |
| Good microbial growth but low this compound production. | Nutrient limitation or repression. | Secondary metabolite production is often triggered by the depletion of certain nutrients. Experiment with different feeding strategies (fed-batch) to control nutrient levels. |
| Incorrect timing of harvest. | This compound is a secondary metabolite, typically produced during the stationary phase of growth. Perform a time-course study to determine the optimal harvest time. | |
| Inconsistent yields between batches. | Variability in raw materials or inoculum. | Ensure consistent quality of media components and standardize the inoculum preparation. Implement process analytical technology (PAT) to monitor and control critical process parameters in real-time. |
Purification and Analysis Issues
| Symptom | Possible Cause | Troubleshooting Steps |
| Difficulty in separating this compound from other metabolites. | Inappropriate chromatography conditions. | Optimize the mobile phase composition, gradient, and column type for HPLC purification. Consider using different chromatographic techniques such as ion-exchange or size-exclusion chromatography. |
| Degradation of this compound during purification or storage. | pH or temperature instability. | Imidazole derivatives can be sensitive to pH and temperature. Conduct stability studies to determine the optimal pH and temperature for storage and handling. Store the purified compound in a suitable solvent at a low temperature, protected from light. |
| Broad or tailing peaks in HPLC analysis. | Interaction of the imidazole moiety with the stationary phase. | Adjust the mobile phase pH to suppress the ionization of the imidazole ring. The addition of a small amount of a competing amine or using a specialized column for basic compounds can also improve peak shape. |
| Unexpected peaks in NMR spectrum. | Presence of impurities or degradation products. | Re-purify the sample using HPLC. Compare the NMR data with published spectra for this compound to identify any discrepancies. |
Data Presentation
Table 1: Representative Fermentation Parameters for Nocardiopsis Species
| Parameter | Optimized Value | Reference |
| Carbon Source | Soluble Starch (20 g/L) | |
| Nitrogen Source | Soybean Meal (10 g/L) | |
| Initial pH | 7.0 - 7.5 | |
| Temperature | 28 - 30 °C | |
| Agitation | 180 - 220 rpm | |
| Fermentation Time | 7 - 10 days | |
| Note: These are general parameters and should be optimized for the specific this compound-producing strain. |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, mult., J in Hz) |
| 2 | 141.2 | 7.15 (s) |
| 4 | 148.1 | - |
| 5 | 114.9 | - |
| 6 | 191.1 | - |
| 7 | 126.3 | 6.25 (d, 15.5) |
| 8 | 145.8 | 7.05 (dt, 15.5, 7.0) |
| 9 | 33.1 | 2.20 (q, 7.0) |
| 10 | 28.2 | 1.45 (m) |
| 11 | 22.6 | 1.25 (m) |
| 12 | 14.0 | 0.88 (t, 7.0) |
| 4-NH₂ | - | 4.50 (br s) |
| 5-NH | - | 8.50 (br s) |
| Data adapted from Leutou et al., J. Nat. Prod. 2015, 78, 11, 2846–2849. |
Experimental Protocols
Protocol 1: General Fermentation for this compound Production
-
Inoculum Preparation:
-
Aseptically transfer a loopful of a mature culture of the this compound-producing strain from an agar plate to a 250 mL flask containing 50 mL of seed medium.
-
Incubate at 28°C on a rotary shaker at 200 rpm for 3-4 days.
-
-
Production Fermentation:
-
Inoculate a 2 L production fermenter containing 1.5 L of production medium with the seed culture (5% v/v).
-
Maintain the fermentation at 28°C with an agitation of 200 rpm and an aeration rate of 1 vvm.
-
Control the pH at 7.2 using automated addition of 1 M NaOH or 1 M HCl.
-
Monitor the fermentation for 7-10 days, taking samples periodically for analysis of biomass and this compound concentration.
-
-
Extraction:
-
At the end of the fermentation, centrifuge the broth to separate the mycelium from the supernatant.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.
-
Protocol 2: HPLC Analysis of this compound
-
Sample Preparation:
-
Dissolve the crude extract or purified sample in methanol to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.
-
Gradient: Start with 10% acetonitrile, increasing to 90% over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm and 296 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a calibration curve using a purified standard of this compound.
-
Determine the concentration of this compound in the samples by comparing the peak area with the calibration curve.
-
Mandatory Visualization
Caption: Hypothetical biosynthetic pathway of this compound.
Caption: General experimental workflow for this compound production.
References
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Nocarimidazole Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of naturally occurring Nocarimidazole analogs. The information presented herein is based on available experimental data for Nocarimidazoles A, B, C, and D, a class of 4-alkanoyl-5-aminoimidazoles with antimicrobial properties. Due to the limited number of publicly studied analogs, this guide focuses on comparing the existing structures and their biological activities to infer preliminary SAR insights.
Introduction to Nocarimidazoles
Nocarimidazoles are a class of antimicrobial compounds characterized by a 4-alkanoyl-5-aminoimidazole core structure. A key feature of these molecules is the presence of an anteiso-branched alkanoyl chain, which contributes to their biological activity. These compounds have demonstrated moderate activity against Gram-positive bacteria and fungi. Understanding the relationship between their chemical structure and antimicrobial potency is crucial for the development of more effective therapeutic agents.
Comparative Biological Activity
The antimicrobial efficacy of Nocarimidazole analogs has been evaluated against a panel of Gram-positive bacteria, Gram-negative bacteria, yeast, and fungi. The minimum inhibitory concentration (MIC) is a key metric used to quantify their potency.
Table 1: Antimicrobial Activity (MIC, µg/mL) of Nocarimidazole Analogs
| Microorganism | Nocarimidazole A | Nocarimidazole B | Nocarimidazole C | Nocarimidazole D |
| Gram-Positive Bacteria | ||||
| Kocuria rhizophila ATCC9341 | 6.25 | 6.25 | 6.25 | 6.25 |
| Staphylococcus aureus FDA209P JC-1 | 12.5 | 25 | 12.5 | 25 |
| Gram-Negative Bacteria | ||||
| Escherichia coli NIHJ JC-2 | >100 | >100 | >100 | >100 |
| Rhizobium radiobacter NBRC14554 | >100 | >100 | >100 | >100 |
| Yeast | ||||
| Candida albicans IFM40001 | 12.5 | 25 | 12.5 | 25 |
| Fungi | ||||
| Glomerella cingulata FMJ1133 | 6.25 | 12.5 | 6.25 | 6.25 |
| Trichophyton rubrum IFM40008 | 12.5 | 25 | 12.5 | 25 |
Structure-Activity Relationship Analysis
The available data on Nocarimidazoles A, B, C, and D allows for a preliminary analysis of the structure-activity relationship. The core structural variations among these analogs are the length of the alkanoyl chain and the stereochemistry of the anteiso-methyl branch.
Chemical Structures of Nocarimidazole Analogs
-
This compound & C: Possess a 6-methyloctanoyl side chain.
-
Nocarimidazole B & D: Feature a longer decanoyl or related side chain.
-
Stereochemistry: Nocarimidazole C is a racemic mixture of (R)- and (S)-enantiomers at the anteiso-position, while Nocarimidazole B is the pure (S)-enantiomer.
Key SAR Observations:
-
Alkanoyl Chain Length: A direct comparison between analogs with different chain lengths (A/C vs. B/D) does not reveal a consistent trend in antimicrobial activity across all tested strains. For instance, against Staphylococcus aureus, the shorter chain analogs (A and C) are more potent (MIC 12.5 µg/mL) than the longer chain analogs (B and D) (MIC 25 µg/mL). A similar trend is observed for Candida albicans and Trichophyton rubrum. However, against Glomerella cingulata, Nocarimidazoles A and C (shorter chain) and D (longer chain) show similar potency (MIC 6.25 µg/mL), which is higher than that of Nocarimidazole B (MIC 12.5 µg/mL).
-
Spectrum of Activity: All tested Nocarimidazole analogs exhibit selective activity against Gram-positive bacteria and fungi, while being inactive against Gram-negative bacteria. This suggests that the overall scaffold is a key determinant of the antimicrobial spectrum.
Putative Mechanism of Action
While the specific signaling pathways targeted by Nocarimidazoles have not been elucidated, the general mechanism of action for antimicrobial imidazoles involves the disruption of cell membrane integrity and the inhibition of ergosterol biosynthesis in fungi. In bacteria, imidazoles can also interfere with cellular respiration and induce oxidative stress.
Caption: Putative mechanism of action for Nocarimidazole analogs.
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is a generalized procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Preparation of Inoculum:
-
Bacterial and yeast strains are cultured on appropriate agar plates.
-
A few colonies are transferred to a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
The suspension is then diluted in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the final inoculum concentration.
-
-
Preparation of Microdilution Plates:
-
The Nocarimidazole analogs are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Serial two-fold dilutions of the compounds are prepared in the appropriate broth medium in 96-well microtiter plates.
-
-
Inoculation and Incubation:
-
Each well is inoculated with the prepared microbial suspension.
-
The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Caption: Workflow for Broth Microdilution Assay.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of compounds on cell lines.
-
Cell Seeding:
-
Adherent or suspension cells are seeded into 96-well plates at a predetermined density and allowed to attach or stabilize overnight.
-
-
Compound Treatment:
-
Serial dilutions of the Nocarimidazole analogs are prepared in cell culture medium.
-
The medium from the cell plates is replaced with the medium containing the test compounds.
-
-
Incubation:
-
The plates are incubated for a specific duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition and Incubation:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
A solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Cell viability is calculated as a percentage of the untreated control cells.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
-
Caption: Workflow for MTT Cytotoxicity Assay.
Conclusion and Future Directions
The preliminary SAR analysis of Nocarimidazoles A, B, C, and D suggests that both the length of the anteiso-alkanoyl chain and its stereochemistry may play a role in modulating their antimicrobial potency, although more extensive studies are required to establish clear trends. Their selective activity against Gram-positive bacteria and fungi highlights their potential as scaffolds for further drug development.
Future research should focus on the synthesis and biological evaluation of a broader range of Nocarimidazole analogs with systematic modifications to the alkanoyl chain (e.g., varying length, branching, and stereochemistry) and the imidazole core. Elucidating the specific molecular targets and signaling pathways affected by these compounds will be critical for rational drug design and optimization. Furthermore, assessing the cytotoxicity of these compounds against human cell lines is a necessary step in evaluating their therapeutic potential.
A Comparative Analysis of the Antimicrobial Spectrum of Nocarimidazole A and Other Prominent Alkaloids
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, a comprehensive comparison of the antimicrobial spectrum of Nocarimidazole A with other well-established alkaloids—berberine, sanguinarine, and piperine—has been conducted. This guide provides researchers, scientists, and drug development professionals with a side-by-side analysis of their efficacy against a range of microorganisms, supported by experimental data and detailed methodologies.
Introduction to this compound and Comparative Alkaloids
This compound is a 4-aminoimidazole alkaloid first isolated from a marine-derived actinomycete of the genus Nocardiopsis.[1] Its unique chemical structure has prompted investigations into its biological activities, particularly its antimicrobial properties. This guide places the antimicrobial spectrum of this compound into context by comparing it with three other widely studied alkaloids from diverse natural sources:
-
Berberine: A quaternary ammonium salt from the protoberberine group of isoquinoline alkaloids, found in plants such as Berberis species.
-
Sanguinarine: A benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis (bloodroot) and other poppy-fumaria family plants.
-
Piperine: The major pungent alkaloid found in black pepper (Piper nigrum).
Comparative Antimicrobial Spectrum
The antimicrobial efficacy of these alkaloids was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, was used as the primary metric for comparison.
| Alkaloid | Staphylococcus aureus (Gram-positive) | Kocuria rhizophila (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) | Glomerella cingulata (Fungus) | Trichophyton rubrum (Fungus) |
| This compound | 12.5 µg/mL[2] | 6.25 µg/mL[2] | >100 µg/mL[2] | 12.5 µg/mL[2] | 25 µg/mL | 25 µg/mL |
| Berberine | 32-256 µg/mL | Not Reported | Not Reported | 64 µg/mL | Not Reported | Not Reported |
| Sanguinarine | 4 µg/mL | Not Reported | Not Reported | 4 µg/mL | Not Reported | Not Reported |
| Piperine | >100 µg/mL (standalone) | Not Reported | Not Reported | 3.125-100 µg/mL | Not Reported | Not Reported |
Key Observations:
-
This compound demonstrates moderate to good activity against Gram-positive bacteria and a range of fungi. Notably, it is inactive against the Gram-negative bacterium Escherichia coli.
-
Sanguinarine exhibits the most potent activity against Staphylococcus aureus and Candida albicans among the compared alkaloids, with a low MIC value of 4 µg/mL for both.
-
Berberine shows a broad range of activity against Staphylococcus aureus and is also effective against Candida albicans.
-
Piperine , when used alone, shows limited to no direct antibacterial activity against Staphylococcus aureus. Its reported antifungal activity against Candida albicans varies significantly across studies.
Experimental Methodologies
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial activity of a compound. The following are detailed protocols for two standard methods used to generate the data presented in this guide.
Broth Microdilution Method
This method is used to determine the MIC of an antimicrobial agent in a liquid medium.
Protocol:
-
Preparation of Antimicrobial Stock Solution: A stock solution of the test alkaloid is prepared in a suitable solvent (e.g., DMSO) at a high concentration.
-
Serial Dilutions: A two-fold serial dilution of the stock solution is performed in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a gradient of decreasing concentrations of the alkaloid.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Agar Diffusion Method (Disk Diffusion)
This method provides a qualitative assessment of antimicrobial susceptibility.
Protocol:
-
Preparation of Agar Plates: Mueller-Hinton agar plates are prepared with a standardized depth of 4 mm.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared as described for the broth microdilution method.
-
Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of the agar plate to create a lawn of bacteria.
-
Application of Disks: Sterile paper disks impregnated with a known concentration of the test alkaloid are placed on the surface of the inoculated agar plate.
-
Incubation: The plates are incubated under the same conditions as the broth microdilution method.
-
Reading Results: The diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) is measured in millimeters. The size of the zone is indicative of the susceptibility of the microorganism to the compound.
Visualizing the Experimental Workflow and Comparative Logic
To further clarify the processes and comparisons discussed, the following diagrams have been generated using Graphviz (DOT language).
Conclusion
This comparative guide highlights the distinct antimicrobial profiles of this compound, berberine, sanguinarine, and piperine. This compound emerges as a promising candidate for further investigation, particularly for its activity against Gram-positive bacteria and fungi. Its inactivity against Gram-negative bacteria suggests a more targeted spectrum of activity compared to broader-spectrum alkaloids like berberine. Sanguinarine stands out for its high potency against the tested Gram-positive bacterium and fungus. The variable and often limited standalone activity of piperine underscores the importance of standardized testing and may suggest its potential in synergistic applications rather than as a primary antimicrobial agent. This analysis provides a valuable resource for the scientific community, aiding in the strategic development of new and effective antimicrobial therapies.
References
Unraveling the Action of Nocarimidazole A: A Comparative Guide for Researchers
FOR IMMEDIATE RELEASE
A deep dive into the antimicrobial properties of Nocarimidazole A, this guide offers a comparative analysis of its performance against established alternatives. Aimed at researchers, scientists, and drug development professionals, this document provides a comprehensive overview of available data, details key experimental protocols for mechanism of action validation, and visually represents proposed cellular pathways and workflows.
This compound, a member of the rare alkanoylimidazole class of natural products, has demonstrated notable antimicrobial activity against Gram-positive bacteria and fungi. While its precise mechanism of action remains an active area of investigation, this guide synthesizes current knowledge and proposes potential pathways based on the broader family of imidazole-containing compounds. By presenting this information alongside data for clinically relevant antibiotics and antifungals, this guide serves as a valuable resource for evaluating the therapeutic potential of this compound and directing future research.
Performance Comparison: this compound vs. Standard Antimicrobials
This compound has shown moderate efficacy against Staphylococcus aureus and Candida albicans. The following tables present a summary of its Minimum Inhibitory Concentration (MIC) values alongside those of commonly used therapeutic agents.
Table 1: Comparative Efficacy Against Staphylococcus aureus
| Compound | Class | Mechanism of Action | MIC Range (µg/mL) |
| This compound | Alkanoylimidazole | Proposed: Cell membrane disruption/Enzyme inhibition | 6.25 - 12.5[1] |
| Vancomycin | Glycopeptide | Inhibits peptidoglycan synthesis | 0.5 - 2 |
| Linezolid | Oxazolidinone | Inhibits protein synthesis by binding to the 50S ribosomal subunit | 1 - 4 |
| Daptomycin | Lipopeptide | Disrupts cell membrane function | 0.25 - 1 |
Table 2: Comparative Efficacy Against Candida albicans
| Compound | Class | Mechanism of Action | MIC Range (µg/mL) |
| This compound | Alkanoylimidazole | Proposed: Cell membrane disruption/Ergosterol synthesis inhibition | 6.25 - 25[1] |
| Fluconazole | Azole | Inhibits ergosterol synthesis | 0.25 - 64 |
| Amphotericin B | Polyene | Binds to ergosterol, leading to pore formation and cell leakage | 0.03 - 1 |
| Caspofungin | Echinocandin | Inhibits β-(1,3)-D-glucan synthesis | 0.015 - 0.25 |
Proposed Mechanism of Action for this compound
While the exact molecular target of this compound is yet to be identified, based on the known mechanisms of other imidazole-containing antimicrobials, a potential mode of action is proposed. It is hypothesized that this compound may disrupt the integrity of the microbial cell membrane or interfere with essential enzymatic pathways. The lipophilic alkanoyl side chain could facilitate insertion into the lipid bilayer, leading to increased permeability and eventual cell lysis. Alternatively, the aminoimidazole core may interact with and inhibit key enzymes involved in vital cellular processes such as DNA replication, protein synthesis, or cell wall maintenance.[2][3]
Caption: Proposed mechanisms of this compound.
Experimental Protocols for Mechanism of Action Validation
To elucidate the precise mechanism of action of this compound, a series of validation experiments are required. The following protocols outline standard methodologies for investigating the potential effects on the microbial cell membrane and essential cellular processes.
Cell Membrane Integrity Assay
This experiment aims to determine if this compound disrupts the microbial cell membrane.
Protocol:
-
Culture Preparation: Grow S. aureus or C. albicans to the mid-logarithmic phase in appropriate broth media.
-
Cell Staining: Wash and resuspend the cells in a suitable buffer. Stain the cells with a combination of SYTO 9 and propidium iodide (PI). SYTO 9 is a green-fluorescent stain that labels all cells, while PI is a red-fluorescent stain that only enters cells with compromised membranes.
-
Treatment: Aliquot the stained cell suspension into a 96-well plate. Add varying concentrations of this compound to the wells. Include a positive control (e.g., a known membrane-disrupting agent like daptomycin) and a negative control (vehicle only).
-
Incubation: Incubate the plate at the optimal growth temperature for a defined period.
-
Fluorescence Measurement: Measure the fluorescence intensity of both SYTO 9 and PI using a fluorescence microplate reader. An increase in the red-to-green fluorescence ratio indicates membrane damage.
-
Microscopy: Visualize the cells under a fluorescence microscope to confirm membrane disruption.
Macromolecule Synthesis Inhibition Assay
This assay investigates whether this compound inhibits the synthesis of essential macromolecules like DNA, RNA, or protein.
Protocol:
-
Radiolabeling: Prepare cultures of the test organism in a minimal medium. Add radiolabeled precursors for DNA (e.g., [³H]thymidine), RNA (e.g., [³H]uridine), and protein (e.g., [³H]leucine) synthesis.
-
Treatment: Distribute the radiolabeled culture into tubes and add different concentrations of this compound. Include positive controls known to inhibit each specific pathway (e.g., ciprofloxacin for DNA synthesis, rifampicin for RNA synthesis, and linezolid for protein synthesis) and a negative control.
-
Incubation: Incubate the tubes at the appropriate temperature for a short period to allow for precursor incorporation.
-
Precipitation: Stop the incorporation by adding cold trichloroacetic acid (TCA).
-
Measurement: Collect the precipitated macromolecules on filters, wash, and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: A significant reduction in the incorporation of a specific radiolabeled precursor in the presence of this compound indicates inhibition of that particular macromolecular synthesis pathway.
Caption: Workflow for validating this compound's MOA.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of new antimicrobial agents, particularly against challenging Gram-positive and fungal pathogens. While its efficacy is moderate compared to some established drugs, its novel chemical structure may offer advantages in overcoming existing resistance mechanisms. The immediate priority for future research is the definitive identification of its molecular target and the elucidation of its precise mechanism of action. The experimental protocols outlined in this guide provide a clear roadmap for achieving this crucial next step. A thorough understanding of how this compound exerts its antimicrobial effects will be instrumental in optimizing its structure for enhanced potency and advancing it through the drug development pipeline.
References
Comparative Analysis of Nocarimidazole A's In Vitro Activity and Potential for Cross-Resistance in Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nocarimidazole A, a 4-aminoimidazole alkaloid, against established antibiotics for Gram-positive bacterial infections. Due to the limited specific data on this compound cross-resistance, this guide focuses on comparing its in vitro activity and inferring the likelihood of cross-resistance based on its distinct chemical class and the known resistance mechanisms of comparator drugs.
Executive Summary
This compound and its analogs are emerging antimicrobial compounds with demonstrated in vitro activity against Gram-positive bacteria, including Kocuria rhizophila and Staphylococcus aureus. This guide presents available Minimum Inhibitory Concentration (MIC) data for Nocarimidazoles A, C, and D, and compares them with the performance of standard-of-care antibiotics: vancomycin, linezolid, and daptomycin. A key focus is the low potential for cross-resistance between this compound and these established drugs due to their fundamentally different chemical structures and mechanisms of action.
In Vitro Antimicrobial Activity
This compound and its analogs have shown moderate efficacy against the Gram-positive bacteria Kocuria rhizophila and Staphylococcus aureus. Notably, they have been reported to be inactive against Gram-negative bacteria. The available MIC data is summarized in the table below, alongside typical MIC ranges for vancomycin, linezolid, and daptomycin against S. aureus.
| Compound/Drug | Kocuria rhizophila ATCC 9341 MIC (µg/mL) | Staphylococcus aureus FDA209P JC-1 MIC (µg/mL) | Typical S. aureus (including MRSA) MIC Range (µg/mL) |
| This compound | 6.25 | 12.5 | N/A |
| Nocarimidazole C | 6.25 | 12.5 | N/A |
| Nocarimidazole D | 12.5 | 25 | N/A |
| Vancomycin | Susceptible (MICs generally low) | 0.5 - 2 | 0.5 - 2 |
| Linezolid | Data not readily available | 0.25 - 4 | 0.5 - 4 |
| Daptomycin | Data not readily available | 0.06 - 1.5 | 0.125 - 1 |
Note: Data for Nocarimidazoles is sourced from a 2020 study by Hoshino et al. published in the Beilstein Journal of Organic Chemistry.[1][2] Data for comparator drugs is compiled from various clinical surveillance studies.
Cross-Resistance Potential
Cross-resistance occurs when a bacterium develops resistance to multiple antimicrobial agents that have similar mechanisms of action. Given that this compound is a 4-aminoimidazole alkaloid, its mechanism of action is likely distinct from that of the comparator drugs. Natural alkaloids exhibit a wide range of antibacterial mechanisms, including disruption of the cell membrane, inhibition of nucleic acid and protein synthesis, and interference with bacterial metabolism.[3][4][5] This contrasts with the well-defined mechanisms of vancomycin (inhibition of cell wall synthesis), linezolid (inhibition of protein synthesis at the 50S ribosome), and daptomycin (disruption of cell membrane potential).
The molecular mechanisms of resistance to these established antibiotics are specific to their targets and modes of action. Therefore, it is improbable that the resistance mechanisms developed by S. aureus against vancomycin, linezolid, or daptomycin would confer resistance to this compound.
Mechanisms of Resistance in Staphylococcus aureus to Comparator Antibiotics
-
Vancomycin Resistance: Primarily involves the alteration of the drug's target in the bacterial cell wall. In vancomycin-resistant S. aureus (VRSA), the vanA gene cluster mediates the synthesis of D-Ala-D-Lac instead of D-Ala-D-Ala in the peptidoglycan precursors, which reduces vancomycin's binding affinity. Vancomycin-intermediate S. aureus (VISA) typically exhibits a thickened cell wall with an increased number of D-Ala-D-Ala residues that trap vancomycin molecules before they can reach their target.
-
Linezolid Resistance: The most common mechanism is a point mutation (G2576T) in the 23S rRNA gene, which is the binding site of linezolid on the bacterial ribosome. Another mechanism involves the acquisition of the cfr gene, which encodes an enzyme that methylates the 23S rRNA, thereby preventing linezolid from binding.
-
Daptomycin Resistance: This is a complex process often involving mutations in multiple genes. A common mutation is found in the mprF gene, which leads to an increase in the positive charge of the cell membrane, causing electrostatic repulsion of the positively charged daptomycin-calcium complex. Mutations in genes like yycG and rpoB have also been associated with daptomycin resistance.
The distinct chemical nature of this compound suggests that its antibacterial activity is unlikely to be affected by these specific resistance pathways.
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents using the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution Method for MIC Determination
-
Preparation of Antimicrobial Stock Solutions:
-
Accurately weigh a sufficient amount of the antimicrobial agent and dissolve it in a suitable solvent to create a high-concentration stock solution.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Microtiter Plates:
-
Using a 96-well microtiter plate, dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well.
-
Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested.
-
Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well in the dilution series. This will result in wells with decreasing concentrations of the antimicrobial agent.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test bacterium.
-
Suspend the colonies in a sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 50 µL of the final bacterial suspension, bringing the total volume in each well to 100 µL.
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Potential Mechanism of Action of this compound
Caption: Postulated mechanisms of action for this compound.
Resistance Mechanisms to Comparator Antibiotics in S. aureus
Caption: Key resistance mechanisms in S. aureus to comparator antibiotics.
References
- 1. Nocarimidazoles C and D, antimicrobial alkanoylimidazoles from a coral-derived actinomycete Kocuria sp.: application of 1JC,H coupling constants for the unequivocal determination of substituted imidazoles and stereochemical diversity of anteisoalkyl chains in microbial metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Nocarimidazole A: A Comparative Benchmark Against Clinically Used Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antimicrobial activity of Nocarimidazole A, a novel 4-aminoimidazole alkaloid, against a panel of clinically relevant antibiotics and antifungals. The data presented is based on published experimental findings, and standardized methodologies are detailed to ensure reproducibility and facilitate further research.
Executive Summary
This compound, isolated from a marine-derived actinomycete of the genus Kocuria, has demonstrated promising antimicrobial activity, particularly against Gram-positive bacteria and various fungal pathogens.[1][2][3] This document benchmarks its performance against established drugs, highlighting its potential as a lead compound for the development of new anti-infective agents.
Data Presentation: Comparative In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and selected clinically used antimicrobial agents against key bacterial and fungal species. MIC values represent the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Table 1: Antibacterial Activity Against Staphylococcus aureus
| Compound | MIC (µg/mL) |
| This compound | 6.25 - 12.5 [1] |
| Vancomycin | 0.5 - 2.0 |
| Linezolid | 1.0 - 4.0 |
| Daptomycin | 0.25 - 1.0 |
Table 2: Antifungal Activity Against Candida albicans
| Compound | MIC (µg/mL) |
| This compound | 6.25 - 25 [1] |
| Fluconazole | 0.25 - 2.0 |
| Amphotericin B | 0.125 - 1.0 |
| Miconazole | 0.03 - 1.0 |
Note: MIC ranges for clinically used agents are typical values and can vary depending on the specific strain and testing methodology.
Experimental Protocols
The following methodologies are standard protocols for determining the in vitro antimicrobial susceptibility of a compound.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Antimicrobial Agent Stock Solutions:
-
Dissolve this compound and comparator drugs in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Further dilute the stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi to achieve a range of test concentrations.
-
-
Inoculum Preparation:
-
Culture the microbial strains overnight on appropriate agar plates.
-
Suspend several colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast).
-
Dilute the standardized inoculum in the appropriate test medium to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for yeast.
-
-
Assay Procedure:
-
Dispense 100 µL of the prepared antimicrobial dilutions into the wells of a 96-well microtiter plate.
-
Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL.
-
Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
-
Minimum Bactericidal Concentration (MBC) Assay
-
Procedure:
-
Following the determination of the MIC, aliquot a small volume (e.g., 10 µL) from each well that shows no visible growth.
-
Spread the aliquot onto an appropriate agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates at 35-37°C for 24-48 hours.
-
-
Interpretation of Results:
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
-
Mandatory Visualizations
Proposed Mechanism of Action of 4-Aminoimidazole Antibiotics
While the precise mechanism of this compound is yet to be fully elucidated, related 5-aminoimidazole compounds have been shown to induce oxidative stress in fungal cells. This diagram illustrates a potential signaling pathway.
Caption: Proposed mechanism of this compound via ROS production.
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram outlines the key steps in determining the MIC and MBC of a novel compound.
References
- 1. Nocarimidazoles C and D, antimicrobial alkanoylimidazoles from a coral-derived actinomycete Kocuria sp.: application of 1JC,H coupling constants for the unequivocal determination of substituted imidazoles and stereochemical diversity of anteisoalkyl chains in microbial metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nocarimidazoles C and D, antimicrobial alkanoylimidazoles from a coral-derived actinomycete Kocuria sp.: application of 1 J C,H coupling constants for the unequivocal determination of substituted imidazoles and stereochemical diversity of anteisoalkyl chains in microbial metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Analysis of Nocarimidazoles A, C, and D: A Guide for Researchers
This guide provides a detailed comparative analysis of Nocarimidazoles A, C, and D, a group of antimicrobial alkaloids. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of experimental workflows.
Structural and Sourcing Overview
Nocarimidazoles are a class of imidazole alkaloids. Nocarimidazoles A and B were first isolated from a marine-derived actinomycete of the genus Nocardiopsis[1][2]. Subsequent research led to the isolation of Nocarimidazoles C and D from a coral-derived actinomycete, Kocuria sp.[3][4][5]. Structurally, they are characterized as 4-alkanoyl-5-aminoimidazoles, with variations in the length and branching of the alkanoyl side chain. The study that identified Nocarimidazoles C and D also reported the isolation of Nocarimidazoles A and B from the same Kocuria strain, enabling a direct and reliable comparison of their biological activities.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial activities of Nocarimidazoles A, C, and D were evaluated against a panel of pathogenic microbes, including Gram-positive and Gram-negative bacteria, yeast, and fungi. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a compound that prevents visible growth of a microorganism, are summarized in the table below. All compounds demonstrated moderate activity against Gram-positive bacteria and fungi, but were inactive against Gram-negative bacteria.
| Microorganism | Nocarimidazole A (MIC in μg/mL) | Nocarimidazole C (MIC in μg/mL) | Nocarimidazole D (MIC in μg/mL) |
| Gram-Positive Bacteria | |||
| Kocuria rhizophila | 12.5 | 12.5 | 6.25 |
| Staphylococcus aureus | 12.5 | 12.5 | 6.25 |
| Gram-Negative Bacteria | |||
| Escherichia coli | >50 | >50 | >50 |
| Rhizobium radiobacter | >50 | >50 | >50 |
| Yeast | |||
| Candida albicans | 25 | 12.5 | 12.5 |
| Fungi | |||
| Glomerella cingulata | 12.5 | 6.25 | 6.25 |
| Trichophyton rubrum | 12.5 | 6.25 | 6.25 |
Data sourced from.
Experimental Protocols
The following is a detailed methodology for the broth microdilution assay used to determine the Minimum Inhibitory Concentration (MIC) of Nocarimidazoles A, C, and D. This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of bacteria and fungi, which are the standard procedures in the field.
Preparation of Microbial Inoculum
-
Bacterial Cultures : Bacterial strains were cultured on appropriate agar plates for 18-24 hours at 37°C. A few colonies were then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension was further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Fungal Cultures : Fungal strains were grown on potato dextrose agar for 7 days to encourage sporulation. Spore suspensions were prepared in sterile saline containing a surfactant (e.g., 0.05% Tween 80) and adjusted to a specific optical density using a spectrophotometer to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in the test wells.
Broth Microdilution Assay
-
Plate Preparation : The assay was performed in 96-well microtiter plates. Nocarimidazole compounds were dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to obtain a range of concentrations.
-
Inoculation : Each well, containing 100 µL of the diluted compound, was inoculated with 100 µL of the standardized microbial suspension, resulting in a final volume of 200 µL.
-
Controls : Each assay plate included a positive control (microorganism in broth without any compound) to confirm microbial growth and a negative control (broth only) to check for sterility.
-
Incubation : The plates were incubated under specific conditions:
-
Bacteria : 35-37°C for 16-20 hours in ambient air.
-
Yeast : 35°C for 24-48 hours.
-
Fungi : 35°C for 48-72 hours.
-
-
MIC Determination : The MIC was determined as the lowest concentration of the Nocarimidazole that caused complete inhibition of visible microbial growth.
Mechanism of Action and Signaling Pathways
Currently, there is no published experimental data detailing the specific mechanism of action or the signaling pathways affected by Nocarimidazoles A, C, or D. Further research is required to elucidate their mode of action at the molecular level.
Visualized Experimental Workflow
The following diagram illustrates the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
References
- 1. journals.asm.org [journals.asm.org]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 5. njccwei.com [njccwei.com]
Molecular Target of Nocarimidazole A Remains Elusive, Precluding a Comparative Validation Guide
Despite a thorough review of available scientific literature, the specific molecular target of Nocarimidazole A has not been identified. This critical gap in knowledge prevents the creation of a detailed comparison guide for its target validation, as requested by researchers, scientists, and drug development professionals.
This compound, a 4-aminoimidazole alkaloid, was first isolated from a marine-derived actinomycete of the genus Nocardiopsis.[1][2] Initial studies characterized its chemical structure and evaluated its general biological activities, including antimicrobial properties against various bacteria such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli.[2] However, these studies did not pinpoint a specific molecular target responsible for its observed bioactivity.
The broader class of nitroimidazole compounds, to which this compound belongs, is known to exert its antimicrobial effects through a mechanism involving the reduction of the nitro group. This process, which occurs within susceptible anaerobic bacteria and protozoa, generates reactive cytotoxic intermediates. These intermediates can then covalently bind to and disrupt the structure of DNA, leading to the inhibition of nucleic acid synthesis and ultimately cell death.[3] While this general mechanism of action is understood for the class, the specific enzymes and proteins that interact with and are modulated by this compound have not been elucidated.
The process of validating a molecular target is a cornerstone of modern drug discovery and involves a series of experiments designed to confirm the interaction between a compound and its target, and to demonstrate that this interaction is responsible for the compound's therapeutic effects. Key experimental techniques for target validation include:
-
Cellular Thermal Shift Assay (CETSA): This biophysical method assesses the direct binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.
-
Pulldown Assays: These affinity-based methods use a "bait" molecule (often a modified version of the compound) to capture its interacting protein partners from a cell lysate.
-
In Vitro Kinase Assays: For compounds targeting kinases, these assays directly measure the compound's ability to inhibit the enzymatic activity of the purified kinase.
Without an identified target for this compound, it is impossible to conduct these validation experiments. Consequently, no quantitative data on target engagement or downstream effects is available to populate comparative tables or to construct signaling pathway diagrams.
The logical workflow for validating a molecular target, from initial hypothesis to confirmed target engagement, is illustrated below. Currently, this compound research has not progressed to the "Identified Target" stage.
References
A Head-to-Head Comparison of Nocarimidazole A and Other Imidazole-Containing Natural Products in Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial performance of Nocarimidazole A with other notable imidazole-containing natural products, supported by experimental data. The information is intended to assist researchers in drug discovery and development by offering a clear perspective on the potential of these compounds.
Introduction to this compound and Comparator Compounds
This compound is a 4-aminoimidazole alkaloid, first isolated from a marine-derived actinomycete of the genus Nocardiopsis.[1] Like other imidazole-containing natural products, it has garnered interest for its biological activities. The imidazole ring is a key structural motif in many bioactive compounds, contributing to a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]
For this comparative analysis, this compound and its analogues (B, C, and D) are evaluated against other prominent imidazole-containing natural products: Oroidin and Agelasine D. Oroidin, a pyrrole-imidazole alkaloid originally isolated from marine sponges of the genus Agelas, and Agelasine D, a diterpenoid adenine derivative also found in marine sponges, have both demonstrated significant antimicrobial activities.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of this compound and its analogues, alongside Oroidin and Agelasine D, is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Yeast & Fungi |
| Kocuria rhizophila | Staphylococcus aureus | Escherichia coli | |
| This compound | 12.5 | 12.5 | >25 |
| Nocarimidazole B | 12.5 | 12.5 | >25 |
| Nocarimidazole C | 6.25 | 6.25 | >25 |
| Nocarimidazole D | 6.25 | 6.25 | >25 |
| Oroidin * | - | >50 µM | >50 µM |
| Agelasine D | - | 6.25 | >100 |
Note: Oroidin data is presented in µM. For comparison, the molecular weight of Oroidin is approximately 328 g/mol . Therefore, 50 µM is roughly equivalent to 16.4 µg/mL. Data for Oroidin and Agelasine D may be from different studies and against different strains, highlighting the need for standardized comparative screening.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro antimicrobial activity of a compound. The following is a detailed methodology based on the broth microdilution protocol recommended by the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (e.g., this compound)
-
Microbial strains (bacteria and fungi)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Spectrophotometer or plate reader
-
Incubator
Procedure:
-
Preparation of Microbial Inoculum:
-
Microbial colonies are picked from a fresh agar plate and suspended in sterile broth.
-
The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
The standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the compound are made in the appropriate broth medium in the 96-well microtiter plate. This creates a range of decreasing concentrations of the test agent.
-
-
Inoculation and Incubation:
-
Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension.
-
Control wells are included: a positive control (broth and inoculum, no compound) and a negative control (broth only).
-
The microtiter plates are incubated at an appropriate temperature (e.g., 35-37°C for most bacteria) and duration (typically 18-24 hours for bacteria, 24-48 hours for yeast).
-
-
Determination of MIC:
-
Following incubation, the plates are examined for visible turbidity.
-
The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.
-
Visualizations
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Nocarimidazole A
Disclaimer: A specific Safety Data Sheet (SDS) for Nocarimidazole A was not located. The following guidance is based on the general safety protocols for imidazole compounds. Researchers must conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this substance.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes procedural, step-by-step guidance for safe operations and disposal.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound and other imidazole-based compounds.[1] The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Standard/Specification | Rationale |
| Eyes/Face | Chemical safety goggles with side shields or a face shield worn over safety glasses.[1][2][3][4] | ANSI Z87.1 or European Standard EN166. | Protects against dust particles, splashes, and potential projectiles. |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber). | Tested according to EN 374. | Prevents skin contact with the chemical. It is recommended to check the resistance of gloves to the specific chemical with the supplier. |
| Body | A flame-resistant lab coat or appropriate protective clothing to prevent skin exposure. | Should be buttoned and fit properly to cover as much skin as possible. | Minimizes skin contact and protects underlying clothing. |
| Respiratory | Use of a respirator with a particle filter is recommended, especially when dust may be generated. | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 should be followed. | Protects against inhalation of harmful dusts. |
| Feet | Closed-toe, closed-heel shoes that cover the entire foot. | N/A | Protects against spills and falling objects. |
Experimental Protocols: Safe Handling and Disposal
A systematic approach is critical for maintaining a safe laboratory environment when working with this compound.
Handling Protocol:
-
Preparation: Before handling the compound, ensure all required PPE is worn correctly. Work in a well-ventilated area, preferably within a chemical fume hood. Ensure an eyewash station and safety shower are readily accessible.
-
Weighing and Transfer: Minimize dust generation and accumulation during weighing and transfer. Use a spatula or other appropriate tool to handle the solid material.
-
Experimentation: Keep containers tightly closed when not in use. Avoid contact with skin, eyes, and clothing. Do not breathe dust.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water. Clean all equipment and the work area to prevent cross-contamination.
Disposal Plan:
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Segregate chemical waste from other laboratory waste. Do not mix with other waste.
-
Waste Labeling and Storage: Clearly label all waste containers with the contents. Store waste in a designated, well-ventilated, and secure area.
-
Contaminated PPE: Dispose of contaminated PPE, such as gloves, in the appropriate hazardous waste stream.
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with federal, state, and local regulations. Contact your institution's EHS department for specific disposal procedures.
-
Uncleaned Containers: Handle uncleaned containers as you would the product itself.
Emergency Procedures: Spill Response
In the event of a spill, follow these procedures to ensure safety and minimize contamination.
Caption: A procedural workflow for responding to a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
